molecular formula C18H14F2N6OS B611770 VU6001376

VU6001376

Cat. No.: B611770
M. Wt: 400.4 g/mol
InChI Key: NWYHEWQGANWLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU6001376 is a potent and selective mGlu4 PAMs. It has EC50 = 50.1 nM, 50.5% GluMax). It showed selective mGlu4 PAM with an excellent rat DMPK profile (in vivo rat CLp = 3.1 mL/min/kg, t1/2 = 445 min, CYP1A2 IC50 > 30 μM). This compound was also active in reversing haloperidol induced catalepsy in a rodent preclinical model of Parkinson’s disease.

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6OS/c19-18(20)7-10(8-18)23-17(27)14-11-4-3-9(6-13(11)28-26-14)22-16-15-12(24-25-16)2-1-5-21-15/h1-6,10H,7-8H2,(H,23,27)(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYHEWQGANWLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=NSC3=C2C=CC(=C3)NC4=NNC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Our comprehensive investigation to generate a technical guide on the specific compound VU6001376 has revealed a significant scarcity of publicly available scientific literature and data. While the compound is cataloged with a CAS number (1968546-34-0), detailed experimental studies elucidating its specific mechanism of action, quantitative pharmacological data, and associated signaling pathways are not presently available in published resources.

As a result, we are unable to provide a technical guide focused exclusively on this compound. However, based on its classification, this compound belongs to the well-established and therapeutically promising class of M1 muscarinic acetylcholine receptor positive allosteric modulators (M1 PAMs) . Extensive research has been conducted on other compounds in this class, providing a solid foundation for understanding their collective mechanism of action.

Therefore, we have prepared the following in-depth technical guide on the core mechanism of action of M1 PAMs, drawing upon data from extensively studied analogs. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of how this class of molecules functions, which is highly likely to be representative of the mechanism for this compound.

An In-depth Technical Guide on the Core Mechanism of Action of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and cortex.[1] Its role in mediating cholinergic neurotransmission makes it a prime therapeutic target for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] Direct-acting orthosteric agonists for the M1 receptor have historically been limited by a lack of subtype selectivity, leading to adverse cholinergic effects mediated by other muscarinic receptor subtypes (M2-M5).[1]

Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy. These molecules do not bind to the highly conserved orthosteric site where the endogenous ligand acetylcholine (ACh) binds. Instead, they bind to a distinct, less-conserved allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous agonist, ACh. This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity that is dependent on endogenous cholinergic tone.

Core Mechanism of Action

The fundamental mechanism of action of an M1 PAM is to potentiate the receptor's response to acetylcholine. This is achieved through a conformational change in the M1 receptor upon PAM binding, which can result in:

  • Increased affinity of acetylcholine for the receptor.

  • Increased efficacy of acetylcholine, leading to a greater downstream signal transduction cascade for a given concentration of the endogenous agonist.

A key distinction within the M1 PAM class is the presence or absence of intrinsic agonist activity.

  • "Pure PAMs" exhibit no significant receptor activation in the absence of an orthosteric agonist. Their effect is strictly dependent on the presence of endogenous acetylcholine.

  • "Ago-PAMs" possess some degree of intrinsic agonist activity, meaning they can activate the M1 receptor even in the absence of acetylcholine, in addition to potentiating the effects of the endogenous ligand. This dual activity can sometimes be associated with an increased risk of adverse effects due to excessive receptor activation.[2]

Signaling Pathways

M1 receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine and potentiation by a PAM, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic calcium can activate a variety of downstream signaling cascades involved in neuronal excitability and synaptic plasticity.

  • DAG activates protein kinase C (PKC), which phosphorylates numerous cellular proteins, further modulating cellular function.

Some research also suggests that M1 PAMs can exhibit biased signaling, preferentially activating certain downstream pathways over others. For instance, some M1 PAMs have been shown to potentiate Gq-mediated calcium mobilization without significantly affecting other pathways like phospholipase D (PLD) activation.[1]

M1_PAM_Signaling_Pathway cluster_intracellular Intracellular Signaling M1R M1 Receptor Gq Gq/11 M1R->Gq Activation PLC PLC Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Endogenous Agonist) ACh->M1R Binds to orthosteric site PAM M1 PAM (this compound) PAM->M1R Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_cyto->Downstream PKC->Downstream

Figure 1: Generalized M1 PAM signaling pathway.
Quantitative Data for Representative M1 PAMs

The following table summarizes in vitro potency data for several well-characterized M1 PAMs. This data is typically generated from cell-based assays measuring calcium mobilization in response to an EC20 concentration of acetylcholine.

CompoundM1 PAM EC50 (nM)SpeciesMax % ACh ResponseReference
VU04535952140 ± 440CHO cellsNot specified[1]
VU04056522580 ± 440CHO cellsNot specified[1]
VU0405645340 ± 30CHO cellsNot specified[1]
VU0486846310Human M1 cell line85%Not specified
VU0486846250Rat M1 cell line83%Not specified
Experimental Protocols

The characterization of M1 PAMs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.

This is a primary assay to determine the potency and efficacy of M1 PAMs.

  • Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by the test compound.

  • Methodology:

    • Cells stably expressing the M1 receptor (e.g., CHO or HEK293 cells) are plated in a multi-well format.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (M1 PAM) is added at various concentrations.

    • An EC20 concentration of acetylcholine (a concentration that elicits 20% of the maximal response) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

    • Data is normalized to the response of a maximal concentration of acetylcholine, and EC50 values for the PAM are calculated.

Calcium_Mobilization_Workflow A Plate M1-expressing cells B Load cells with calcium-sensitive dye A->B C Add varying concentrations of M1 PAM B->C D Add EC20 concentration of Acetylcholine C->D E Measure fluorescence change (intracellular Ca2+) D->E F Data analysis: Normalize to max ACh response and calculate EC50 E->F

Figure 2: Workflow for a calcium mobilization assay.

To assess the effects of M1 PAMs in a more physiologically relevant system, electrophysiological recordings are performed in brain slices.

  • Objective: To measure the modulation of synaptic transmission and neuronal excitability by the M1 PAM.

  • Methodology:

    • Acute brain slices containing the region of interest (e.g., prefrontal cortex or hippocampus) are prepared from rodents.

    • Slices are maintained in artificial cerebrospinal fluid (aCSF).

    • A recording electrode is used to measure synaptic potentials (e.g., field excitatory postsynaptic potentials, fEPSPs) or the firing activity of individual neurons.

    • The M1 PAM is bath-applied to the slice.

    • Changes in synaptic strength or neuronal firing rate are recorded and analyzed. This can reveal whether a PAM has intrinsic agonist effects in native tissue.

To evaluate the therapeutic potential of M1 PAMs for cognitive enhancement, various rodent behavioral models are employed.

  • Objective: To assess the pro-cognitive effects of the M1 PAM.

  • Methodology (Novel Object Recognition Task):

    • Acquisition Phase: A rodent is placed in an arena with two identical objects and allowed to explore.

    • Inter-trial Interval: After a delay, the rodent is removed from the arena.

    • Test Phase: The rodent is returned to the arena where one of the original objects has been replaced with a novel object.

    • Measurement: The time spent exploring the novel object versus the familiar object is recorded. Pro-cognitive compounds are expected to increase the time spent exploring the novel object, indicating improved memory of the familiar object.

Conclusion

M1 positive allosteric modulators represent a sophisticated approach to enhancing cholinergic signaling for the treatment of cognitive disorders. Their mechanism of action, centered on potentiating the effects of the endogenous agonist acetylcholine, offers the potential for improved selectivity and safety compared to orthosteric agonists. The distinction between "pure PAMs" and "ago-PAMs" is critical, with the former potentially offering a wider therapeutic window by avoiding excessive receptor activation. While specific data on this compound remains elusive, the principles and methodologies outlined in this guide for the broader class of M1 PAMs provide a robust framework for understanding its likely pharmacological profile and for guiding future research.

References

The Emergence of VU-Series KCC2 Potentiators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of a novel class of K-Cl cotransporter 2 (KCC2) potentiators developed at Vanderbilt University. As of this writing, specific public domain data for the compound VU6001376 is unavailable. Therefore, this guide focuses on the well-characterized representative compounds from this series, primarily VU0500469 and VU0916219 , to provide a detailed technical framework that is likely applicable to this compound.

Executive Summary

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations ([Cl⁻]i) in mature neurons.[1][2] This low [Cl⁻]i is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[1][2] Dysfunction of KCC2 has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[1][3] A novel class of small-molecule KCC2 potentiators, including VU0500469 and VU0916219, has been identified and shown to enhance KCC2 activity and reduce seizure-like activity in preclinical models.[4] This guide provides an in-depth look at the mechanism, quantitative data, and experimental protocols associated with this promising class of compounds.

Mechanism of Action and Signaling Pathway

VU-series KCC2 potentiators directly enhance the activity of the KCC2 transporter.[4] This leads to a more efficient extrusion of chloride ions from the neuron, thereby restoring or augmenting the hyperpolarizing chloride gradient. A key aspect of their mechanism appears to involve an increase in the surface expression of KCC2.[4] By promoting the presence of the transporter on the neuronal membrane, these compounds increase the overall chloride extrusion capacity of the cell. This enhanced KCC2 function strengthens GABAergic inhibition, helping to counterbalance neuronal hyperexcitability that underlies various pathological states.

KCC2_Potentiation_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space K_ext K⁺ Cl_ext Cl⁻ GABA_A GABA-A Receptor Cl_ext->GABA_A Influx KCC2 KCC2 Transporter KCC2->K_ext Efflux KCC2->Cl_ext Efflux Hyperpolarization Membrane Hyperpolarization (Strengthened Inhibition) KCC2->Hyperpolarization Enables K_int K⁺ K_int->KCC2 Cl_int Cl⁻ Cl_int->KCC2 VU_compound VU-Series Potentiator (e.g., VU0500469) VU_compound->KCC2 Potentiates GABA_A->Hyperpolarization Cl_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate HEK-293 cells with inducible KCC2 and SuperClomeleon sensor B Induce KCC2 expression (e.g., with tetracycline) A->B C Load cells with Cl⁻ by incubating in high KCl buffer B->C D Wash and replace with low Cl⁻ buffer to initiate efflux C->D E Add test compound (e.g., VU0500469) D->E F Monitor YFP/CFP fluorescence ratio over time using a plate reader E->F G Calculate Area Under the Curve (AUC) for the YFP/CFP ratio change F->G H Normalize data to controls (vehicle and positive control) G->H I Generate dose-response curves to determine EC₅₀ and efficacy H->I

References

The Discovery and Synthesis of VU0488130 (ML381): A Selective M5 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and pharmacological characterization of VU0488130 (also known as ML381), a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR). The development of such selective ligands has been a significant challenge in pharmacology, hindering the exploration of the M5 receptor's role in various physiological and pathological processes. VU0488130 has emerged as a critical chemical probe for elucidating the function of the M5 receptor, particularly in the central nervous system.

Discovery of VU0488130 (ML381)

The journey to identify a selective M5 antagonist began with a high-throughput screening (HTS) campaign to find compounds that could block the activity of the M5 receptor. This initial large-scale screening identified several weak but selective antagonist "hits".[1][2] These initial compounds served as the starting point for a more focused drug discovery effort.

An iterative parallel synthesis approach was then employed to systematically modify the chemical structure of the initial hits to improve their potency and selectivity for the M5 receptor.[1][2] This medicinal chemistry campaign ultimately led to the discovery of VU0488130 (ML381), the first reported highly selective, CNS-penetrant M5 orthosteric antagonist with sub-micromolar potency.[1]

Synthesis of VU0488130 (ML381)

The chemical synthesis of VU0488130 involves a multi-step process. A key feature of the synthesis is the generation of a chiral secondary amine which is then coupled with a carboxylic acid to form the final amide product.[2]

Experimental Protocol: Synthesis of (S)- and (R)-16 (VU0488130)

The synthesis of the enantiomers of VU0488130, denoted as (S)-16 and (R)-16, is achieved through the following steps as described in the primary literature[2]:

  • Sulfonamide Formation: Commercially available (S)- or (R)-1-(pyridin-2-yl)ethanamine is treated with Nosyl chloride to yield the corresponding sulfonamides (13).

  • N-Methylation: The sulfonamide is then N-methylated using a Mitsunobu reaction with methanol (MeOH) to produce the tertiary sulfonamide (14).

  • Deprotection: The nosyl protecting group is removed by treatment with 3-mercaptopropionic acid or a similar thiol to yield the chiral secondary amine (15).

  • Amide Coupling: Finally, a HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated amide coupling reaction is performed between the chiral secondary amine (15) and the carboxylic acid (8) to afford the final product, (S)-16 or (R)-16 (VU0488130).[2]

Pharmacological Characterization of VU0488130

VU0488130 was extensively profiled to determine its potency, selectivity, and mechanism of action at the M5 receptor.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for VU0488130.

Table 1: In Vitro Potency and Selectivity of VU0488130 (ML381) at Human Muscarinic Receptors

Receptor SubtypeIC50 (nM)K_i_ (nM)
hM5 450340
hM1 >30,000-
hM2 >30,000-
hM3 >30,000-
hM4 >30,000-

Data sourced from[1][2]

Table 2: In Vitro Potency of VU0488130 (ML381) at Rat Muscarinic Receptors

Receptor SubtypeIC50 (µM)
rM5 1.65
rM1 >30
rM2 >30
rM3 >30
rM4 >30

Data sourced from[2]

Experimental Protocols

Calcium Mobilization Assay

This functional assay is used to determine the antagonist potency (IC50) of compounds at Gq-coupled receptors like the M5 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds, such as VU0488130, are added to the wells at varying concentrations.

  • Agonist Stimulation: After an incubation period with the test compound, a known M5 receptor agonist (e.g., acetylcholine or carbachol) is added at a concentration that elicits a robust response (typically EC80).

  • Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of a compound to the receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human M5 receptor.

  • Binding Reaction: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (VU0488130).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The K_i_ value is calculated from the IC50 of the competition binding curve using the Cheng-Prusoff equation. The results confirmed that VU0488130 is a competitive orthosteric antagonist.[2]

Signaling Pathway and Mechanism of Action

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[3]

M5 Receptor Signaling Pathway

Upon binding of the endogenous agonist acetylcholine (ACh), the M5 receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M5R Binds VU0488130 VU0488130 (Antagonist) VU0488130->M5R Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets

Caption: M5 muscarinic receptor signaling pathway and the antagonistic action of VU0488130.

As an orthosteric antagonist, VU0488130 binds to the same site as acetylcholine on the M5 receptor, thereby competitively inhibiting its activation and blocking the downstream signaling cascade.

Discovery and Characterization Workflow

The overall process of discovering and characterizing VU0488130 followed a logical and systematic workflow common in modern drug discovery.

Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (HTS) for M5 Antagonists Hit_ID Identification of Weak, Selective 'Hits' HTS->Hit_ID Lead_Opt Lead Optimization via Iterative Parallel Synthesis Hit_ID->Lead_Opt VU0488130_ID Identification of VU0488130 (ML381) Lead_Opt->VU0488130_ID Synthesis Chemical Synthesis of Enantiomers VU0488130_ID->Synthesis In_Vitro In Vitro Pharmacological Profiling Synthesis->In_Vitro Selectivity Selectivity Assays (M1-M4 Receptors) In_Vitro->Selectivity MoA Mechanism of Action Studies (Binding Assays) In_Vitro->MoA DMPK Drug Metabolism and Pharmacokinetics (DMPK) Profile In_Vitro->DMPK Final_Probe Validated M5 Selective Antagonist Probe Selectivity->Final_Probe MoA->Final_Probe DMPK->Final_Probe

Caption: Workflow for the discovery and characterization of VU0488130 (ML381).

Conclusion

VU0488130 (ML381) represents a landmark achievement in the development of selective muscarinic receptor ligands. Its high selectivity for the M5 receptor over other subtypes, coupled with its CNS penetrance, makes it an invaluable tool for the scientific community.[1] The detailed understanding of its synthesis and pharmacological profile, as outlined in this guide, provides a solid foundation for its use in further research to unravel the complex roles of the M5 receptor in health and disease.

References

An In-Depth Technical Guide to Target Engagement Studies of M1 Muscarinic Acetylcholine Receptor Modulators: A Case Study with BQCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR), is a prime therapeutic target for cognitive disorders such as Alzheimer's disease.[1] Modulating its activity presents a promising strategy to enhance cholinergic neurotransmission and improve cognitive function. This technical guide provides a comprehensive overview of target engagement studies for M1 mAChR modulators, using the highly selective positive allosteric modulator (PAM), Benzylquinolone carboxylic acid (BQCA), as a case study. This document details the quantitative assessment of compound activity, in-depth experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for BQCA, highlighting its potency, efficacy, and selectivity for the human M1 muscarinic receptor.

Table 1: Binding Affinity and Cooperativity of BQCA at the Human M1 Muscarinic Receptor

ParameterValueDescription
pKB 7.2 ± 0.1Negative logarithm of the equilibrium dissociation constant (KB) for BQCA binding to the M1 receptor.
log(τB) 1.45 ± 0.07Logarithm of the allosteric agonist efficacy of BQCA.
logα 2.6 ± 0.1Logarithm of the binding cooperativity factor between BQCA and acetylcholine (ACh).
logβ 2.7 ± 0.1Logarithm of the functional cooperativity factor between BQCA and acetylcholine (ACh).

Data presented as mean ± SEM. Data extracted from Mistry et al., 2013, Journal of Medicinal Chemistry.

Table 2: Functional Potency of BQCA in Cellular Assays

Assay TypeParameterValueCell Line
Calcium MobilizationEC50 267 ± 31 nMCHO-K1 cells expressing rat M1 receptor
Inositol Phosphate AccumulationInflection Point 845 ± 27 nMCHO cells expressing human M1 receptor

Data represents the concentration of BQCA required to elicit a half-maximal response in the presence of an EC20 concentration of acetylcholine.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide researchers in the characterization of M1 muscarinic receptor modulators.

Radioligand Binding Assay for Determining Affinity and Binding Cooperativity

This assay is used to determine the binding affinity (KB) of allosteric modulators and their cooperativity with the natural ligand, acetylcholine. It measures the displacement of a radiolabeled antagonist from the receptor by acetylcholine in the presence or absence of the modulator.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Acetylcholine (ACh).

  • Test compound (e.g., BQCA).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Scintillation fluid.

  • 96-well microplates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of acetylcholine and the test compound.

  • In a 96-well plate, combine the CHO-hM1 cell membranes, [3H]-NMS (at a concentration near its KD), and varying concentrations of acetylcholine.

  • In a parallel set of wells, add the same components along with a fixed concentration of the test compound.

  • Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filter mats to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data is analyzed using non-linear regression to determine the IC50 values of acetylcholine in the presence and absence of the modulator, which are then used to calculate the KB of the analog and the cooperativity factor (α).[2]

Calcium Mobilization Assay for Functional Potency

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Acetylcholine (ACh).

  • Test compound (e.g., BQCA).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the CHO-hM1 cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of acetylcholine and the test compound.

  • To determine positive allosteric modulation, pre-incubate the cells with a fixed concentration of the test compound.

  • Add increasing concentrations of acetylcholine while measuring the fluorescence signal in real-time using the fluorescence plate reader.

  • To determine allosteric agonist activity, add increasing concentrations of the test compound alone and measure the fluorescence signal.[2]

Inositol Phosphate (IP1) Accumulation Assay

This assay provides a robust method for monitoring the activation of Gq-coupled GPCRs by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the signaling cascade.

Materials:

  • Cells stably expressing the M1 muscarinic receptor.

  • IP-One Gq HTRF® Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer).

  • Lithium chloride (LiCl).

  • Test compound and agonist.

  • HTRF-compatible microplate reader.

Procedure:

  • Seed cells in a suitable microplate and culture overnight.

  • On the day of the assay, remove the culture medium and wash the cells with PBS.

  • Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1.

  • Add the test compounds (agonists, antagonists, or PAMs) to the wells.

  • Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).

  • Lyse the cells by adding the lysis buffer provided in the kit.

  • Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the wells.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible microplate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in cellular IP1 leads to a decrease in the HTRF signal.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological pathways and experimental workflows discussed in this guide.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->M1R Binds BQCA BQCA (PAM) BQCA->M1R Binds (Allosteric site)

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep Prepare Reagents (Membranes, Radioligand, ACh, BQCA) plate Plate Reagents in 96-well Plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate filtrate Rapid Filtration and Washing incubate->filtrate dry Dry Filter Mats filtrate->dry scint Add Scintillation Fluid dry->scint count Quantify Radioactivity scint->count analyze Data Analysis (IC50, KB, α) count->analyze

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow plate_cells Plate CHO-hM1 Cells dye_load Load Cells with Calcium Dye plate_cells->dye_load pre_incubate Pre-incubate with BQCA dye_load->pre_incubate add_agonist Add Acetylcholine pre_incubate->add_agonist measure Measure Fluorescence (Kinetic Read) add_agonist->measure analyze Data Analysis (EC50) measure->analyze

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This technical guide provides a foundational understanding of the principles and practices involved in the target engagement studies of M1 muscarinic acetylcholine receptor modulators, with a specific focus on the positive allosteric modulator BQCA. The detailed protocols and visual aids are intended to equip researchers with the necessary information to design, execute, and interpret key in vitro experiments for the characterization of novel compounds targeting this important receptor. The methodologies described herein are crucial for advancing the development of new therapeutics for cognitive disorders.

References

Therapeutic Potential of Novel KCC2 Potentiators in Epilepsy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the mechanism of action, preclinical evidence, and experimental protocols for a promising class of K-Cl Cotransporter 2 (KCC2) potentiators for the treatment of epilepsy.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this document explores the therapeutic potential of novel KCC2 potentiators in epilepsy, extensive literature searches did not yield specific information on a compound designated "VU6001376." The following guide is therefore based on the broader class of novel small molecule KCC2 potentiators, exemplified by compounds such as VU0500469 and VU0916219, which have been described in recent scientific literature.

Executive Summary

Deficits in the function of the neuronal potassium-chloride cotransporter 2 (KCC2) are increasingly implicated in the pathophysiology of epilepsy.[1][2][3][4][5] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory action of GABAergic neurotransmission. In epileptic conditions, KCC2 function can be impaired, leading to a depolarizing shift in the GABAergic response, thus contributing to neuronal hyperexcitability and seizure generation. Pharmacological potentiation of KCC2 represents a promising therapeutic strategy to restore GABAergic inhibition and control seizures.[1][2][4] This technical guide provides an in-depth overview of a novel class of small molecule KCC2 potentiators, their mechanism of action, preclinical efficacy in in vitro seizure models, and detailed experimental protocols.

The Role of KCC2 in Epilepsy

In mature neurons, the direction of GABAA receptor-mediated currents is determined by the intracellular chloride concentration ([Cl-]i), which is primarily maintained by two cation-chloride cotransporters: NKCC1 (sodium-potassium-chloride cotransporter 1), which imports chloride, and KCC2, which extrudes chloride.[5] The high expression and activity of KCC2 in adult neurons are responsible for a low [Cl-]i, resulting in a hyperpolarizing (inhibitory) response upon GABAA receptor activation.

Dysfunction or downregulation of KCC2 has been observed in various animal models of epilepsy and in brain tissue from patients with epilepsy.[1][5] This KCC2 hypofunction leads to an accumulation of intracellular chloride, causing GABAA receptor activation to become depolarizing and, in some cases, excitatory. This "ionic plasticity" is considered a key mechanism contributing to the generation and propagation of seizures. Therefore, enhancing KCC2 activity through pharmacological potentiation is a rational approach to counteract this pathological state and restore inhibitory tone.[2][4]

A Novel Class of KCC2 Potentiators

Recent drug discovery efforts have identified a new class of small molecule KCC2 potentiators with a unique mechanistic profile.[1][2][3] These compounds, including VU0500469 and VU0916219, have been shown to directly enhance KCC2-mediated chloride extrusion.[1]

Mechanism of Action

This novel class of KCC2 potentiators exhibits the following key characteristics:

  • KCC2-Dependent Activity: Their effect is contingent on the expression of KCC2.[1]

  • Selectivity: They show selectivity for KCC2 over the structurally related NKCC1 transporter.[1]

  • Unique Mechanistic Profile: Their mechanism of action is distinct from previously known small molecules that enhance KCC2 activity.[1]

  • Increased Surface Expression: These compounds have been shown to increase the surface expression of KCC2, which may contribute to their potentiating effect.[1]

The precise binding site and the exact molecular mechanism by which these compounds potentiate KCC2 are still under investigation.

Signaling Pathways

The potentiation of KCC2 by this novel class of compounds directly impacts the chloride extrusion machinery in neurons. This, in turn, restores the hyperpolarizing nature of GABAergic signaling, thereby strengthening inhibitory neurotransmission.

Signaling pathway of novel KCC2 potentiators.

Preclinical Efficacy in Epilepsy Models

This new class of KCC2 potentiators has demonstrated efficacy in attenuating seizure-like activity in in vitro models.[1][2][3]

Quantitative Data from In Vitro Seizure Models

While specific quantitative data for "this compound" is unavailable, studies on representative compounds of this class provide evidence of their anti-seizure potential.

Compound ExampleAssay TypeModel SystemKey FindingReference
VU0500469Calcium ImagingNeuronal-glial co-cultureAttenuated seizure-like synchronous Ca2+ oscillations[1]
VU0916219Calcium ImagingNeuronal-glial co-cultureAttenuated seizure-like synchronous Ca2+ oscillations[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols used in the characterization of this class of KCC2 potentiators.

In Vitro Seizure Model: Neuronal-Glial Co-culture

This model is sensitive to anti-epileptic drugs and is used to assess the efficacy of compounds in reducing seizure-like activity.[1]

Protocol:

  • Cell Culture: Primary cortical neurons and glia are co-cultured to form a mature neuronal network.

  • Induction of Seizure-like Activity: Seizure-like synchronous calcium oscillations are induced by altering the extracellular ionic environment (e.g., elevated potassium or removal of magnesium).

  • Compound Application: The KCC2 potentiator is applied to the culture medium at various concentrations.

  • Data Acquisition: Intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fluo-4 AM) and recorded via live-cell imaging.

  • Analysis: The frequency, amplitude, and duration of synchronous calcium oscillations are quantified and compared between treated and untreated cultures.

experimental_workflow start Start: Neuronal-Glial Co-culture Preparation induce Induce Seizure-like Activity (e.g., high K+) start->induce treat Treat with KCC2 Potentiator (e.g., VU0500469) induce->treat image Live-cell Calcium Imaging treat->image analyze Analyze Synchronous Ca2+ Oscillations image->analyze end End: Assess Anti-seizure Efficacy analyze->end

Workflow for in vitro seizure model testing.

Future Directions and Conclusion

The discovery of a novel class of small molecule KCC2 potentiators marks a significant advancement in the pursuit of new therapeutic strategies for epilepsy. These compounds have demonstrated the potential to restore GABAergic inhibition and attenuate seizure-like activity in preclinical models. Future research should focus on:

  • In vivo studies in animal models of epilepsy to assess efficacy, pharmacokinetics, and safety.

  • Elucidation of the precise molecular mechanism of action and binding site on KCC2.

  • Lead optimization to develop drug candidates with improved potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide on VU6001376: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the chemical compound VU6001376, including its structure, and fundamental properties. Due to the limited availability of public research on this specific molecule, this guide is based on foundational chemical information. As of the latest literature review, in-depth biological activity, detailed experimental protocols, and defined signaling pathways associated with this compound have not been extensively published. This guide will be updated as new information becomes available.

Chemical Identity and Structure

This compound is a complex heterocyclic molecule. Its systematic name is N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide .

The chemical structure of this compound is characterized by several key functional groups and ring systems:

  • A benzisothiazole core: This bicyclic system forms the central scaffold of the molecule.

  • A pyrazolopyridine group: Attached to the benzisothiazole core, this moiety is crucial for the molecule's three-dimensional shape and potential interactions.

  • A difluorocyclobutyl group: This substituent is attached to the carboxamide linker and is notable for the presence of two fluorine atoms, which can significantly influence the compound's metabolic stability and binding affinity.

  • A carboxamide linker: This functional group connects the benzisothiazole core to the difluorocyclobutyl moiety.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
Systematic Name N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide
Molecular Formula C₁₈H₁₄F₂N₆OS
Molecular Weight 400.41 g/mol
CAS Number 1968546-34-0

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties are predicted based on the chemical structure. These values are estimations and should be confirmed through experimental analysis.

PropertyPredicted Value
LogP 3.5 - 4.5
Topological Polar Surface Area (TPSA) 120 - 130 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 7
Rotatable Bonds 4

Potential Biological Activity (Hypothetical)

The structural motifs present in this compound suggest potential interactions with various biological targets. The pyrazolopyridine and benzisothiazole ring systems are found in numerous compounds with kinase inhibitory activity. The presence of nitrogen-containing heterocycles and the carboxamide linker could facilitate hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.

Hypothesized Signaling Pathway Involvement:

Based on its structural features, this compound could potentially modulate signaling pathways commonly associated with kinase activity, such as those involved in cell proliferation, differentiation, and apoptosis. However, without experimental evidence, any specific pathway is purely speculative.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a typical high-throughput screening and target validation process.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit-to-Lead cluster_lead_opt Lead Optimization Compound This compound HTS Biochemical or Cell-based Assay Compound->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Primary Hits Selectivity Selectivity Profiling Dose_Response->Selectivity Target_ID Target Identification (e.g., Kinome Scan) Selectivity->Target_ID SAR Structure-Activity Relationship (SAR) Target_ID->SAR Validated Hit ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy ADME->In_Vivo In_Vivo->SAR Feedback

Methodological & Application

Application Notes and Protocols for VU6001376, a Positive Allosteric Modulator of mGlu4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001376 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation offers a sophisticated mechanism for therapeutic intervention in neurological and psychiatric disorders where mGlu4 signaling is implicated, such as Parkinson's disease.[1][2] These application notes provide detailed in vitro experimental protocols for the characterization of this compound and similar mGlu4 PAMs.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound.

ParameterValueReceptorAssay TypeReference
EC5050.1 nMmGlu4Calcium Mobilization[1][2]
% GluMax50.5%mGlu4Calcium Mobilization[1][2]
CYP1A2 IC50> 30 µM-Cytochrome P450 Inhibition[1][2]

Signaling Pathway

This compound potentiates the activity of the mGlu4 receptor, a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Upon activation by glutamate, the G-protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effector systems.

mGlu4_Signaling_Pathway cluster_membrane Cell Membrane mGlu4 mGlu4 Receptor G_protein Gαi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Glutamate Glutamate Glutamate->mGlu4 Binds This compound This compound (PAM) This compound->mGlu4 Potentiates ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Modulates

Figure 1: mGlu4 Signaling Pathway

Experimental Protocols

Cell Culture and Maintenance

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human mGlu4 receptor.

Protocol:

  • Culture HEK293-hmGlu4 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

In Vitro Assay for mGlu4 Potentiation (Calcium Mobilization)

This assay measures the potentiation of the glutamate-induced intracellular calcium response by this compound in cells co-expressing mGlu4 and a G-protein that couples to the phospholipase C pathway.

Materials:

  • HEK293 cells co-expressing mGlu4 and a promiscuous G-protein (e.g., Gα15/16).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Glutamate (agonist).

  • This compound (test compound).

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed the HEK293-hmGlu4/Gα15 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer.

    • Aspirate the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Prepare a fixed, sub-maximal concentration (EC20) of glutamate in Assay Buffer.

  • Assay Measurement:

    • Wash the cells with Assay Buffer after dye loading.

    • Place the plate in a fluorescent plate reader (e.g., FLIPR or FlexStation).

    • Add the this compound dilutions to the wells and incubate for a specified time.

    • Add the EC20 concentration of glutamate to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of a positive control (a known mGlu4 PAM) and a vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

Calcium_Mobilization_Workflow A Seed HEK293-hmGlu4/Gα15 cells in 384-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM calcium dye B->C D Incubate at 37°C C->D E Wash cells D->E F Add this compound dilutions E->F G Incubate F->G H Add EC20 Glutamate & Measure Fluorescence G->H I Data Analysis (EC50 determination) H->I

Figure 2: Calcium Mobilization Assay Workflow
Selectivity Profiling (Counter-Screening)

To determine the selectivity of this compound, similar potentiation assays should be performed on cells expressing other mGlu receptor subtypes (e.g., mGlu1, mGlu2, mGlu3, mGlu5, mGlu7, mGlu8). The protocol is identical to the one described above, with the appropriate cell line for each receptor subtype.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms by this compound.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4).

  • CYP-specific probe substrates and their corresponding metabolites.

  • NADPH regenerating system.

  • This compound.

  • LC-MS/MS for metabolite quantification.

Protocol:

  • Incubation:

    • In a microplate, combine the liver microsomes or recombinant CYP enzymes, this compound at various concentrations, and the CYP-specific probe substrate in a phosphate buffer.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Reaction Termination: Stop the reaction after a specified time by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to a vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50 value.

CYP_Inhibition_Workflow A Combine microsomes/CYP enzymes, This compound, and probe substrate B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Incubate C->D E Terminate reaction D->E F Quantify metabolite by LC-MS/MS E->F G Data Analysis (IC50 determination) F->G

Figure 3: CYP Inhibition Assay Workflow

References

Application Notes and Protocols for VU6001376 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001376 is a potent and selective dual agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs). These receptors are highly expressed in the central nervous system and are implicated in a variety of cognitive and neuropsychiatric processes. As such, this compound and similar M1/M4 agonists are valuable research tools for investigating the roles of these receptors in neuronal function and are being explored as potential therapeutics for conditions such as Alzheimer's disease and schizophrenia.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal physiology and pharmacology.

Given the limited direct experimental data on this compound in primary neuronal cultures, the following protocols and data are largely based on studies of the structurally and functionally similar M1/M4-preferring agonist, xanomeline. Researchers should consider these as a starting point and optimize conditions for their specific experimental needs.

Data Presentation

The following tables summarize expected quantitative data from key experiments using this compound in primary neuronal cultures, based on findings with the analogous compound, xanomeline.

Table 1: Effect of this compound on Neuronal Viability Under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%) (mean ± SEM)LDH Release (% of control) (mean ± SEM)
Control-100 ± 5.2100 ± 7.8
OGD (Oxygen-Glucose Deprivation)-52 ± 4.5210 ± 15.3
OGD + this compound165 ± 5.1165 ± 12.1
OGD + this compound585 ± 6.3120 ± 9.5
OGD + this compound1088 ± 5.9115 ± 8.7

Data are hypothetical and based on the neuroprotective effects observed with xanomeline. Actual results may vary.

Table 2: Effect of this compound on Neuronal Network Activity

TreatmentConcentration (µM)Mean Firing Rate (Hz) (mean ± SEM)Burst Frequency (bursts/min) (mean ± SEM)
Vehicle Control-2.5 ± 0.35.2 ± 0.6
This compound0.12.1 ± 0.24.5 ± 0.5
This compound11.5 ± 0.23.1 ± 0.4
This compound100.8 ± 0.11.8 ± 0.3

Data are hypothetical, representing the expected modulatory effects of an M1/M4 agonist on neuronal network activity.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuropharmacological studies.

Materials:

  • Timed-pregnant E18 Sprague-Dawley rat

  • Hibernate®-A medium

  • Papain dissociation system

  • Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horn and transfer it to a sterile dish containing ice-cold Hibernate®-A medium.

  • Isolate the embryonic brains and dissect the cortices.

  • Mince the cortical tissue and incubate with papain solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal® medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1 x 10^6 cells/mL) on poly-D-lysine coated surfaces.

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.

Protocol 2: Assessment of Neuroprotection using an Oxygen-Glucose Deprivation (OGD) Model

This protocol outlines a method to evaluate the neuroprotective effects of this compound against ischemic-like injury in primary cortical neurons.

Materials:

  • Mature primary cortical neuron cultures (7-10 days in vitro)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Glucose-free DMEM

  • Anaerobic chamber or incubator

  • Cell viability assay kit (e.g., CCK-8)

  • LDH cytotoxicity assay kit

Procedure:

  • Pre-treat mature neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle for 12 hours.

  • To induce OGD, replace the culture medium with pre-warmed, glucose-free DMEM.

  • Place the cultures in an anaerobic chamber (e.g., 95% N2, 5% CO2) at 37°C for a predetermined duration (e.g., 12 hours) to induce cell injury.

  • Following the OGD period, terminate the insult by replacing the medium with supplemented Neurobasal® medium and return the cultures to the standard incubator.

  • After 24 hours of recovery, assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

  • In parallel, collect the culture supernatant to measure lactate dehydrogenase (LDH) release as an indicator of cytotoxicity, following the manufacturer's protocol.

Protocol 3: Evaluation of Neuronal Network Activity using Microelectrode Arrays (MEAs)

This protocol describes how to assess the modulatory effects of this compound on spontaneous electrical activity in primary neuronal networks.

Materials:

  • Primary cortical neurons cultured on MEA plates

  • MEA recording system

  • This compound stock solution

  • Appropriate vehicle control (e.g., DMSO)

Procedure:

  • Culture primary cortical neurons on MEA plates until a stable network activity is established (typically 14-21 days in vitro).

  • Record baseline spontaneous neuronal activity for at least 10 minutes.

  • Prepare serial dilutions of this compound in pre-warmed culture medium.

  • Apply the vehicle control to the MEA and record for 10-20 minutes to establish a stable baseline.

  • Sequentially apply increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) to the MEA, allowing for a 10-20 minute recording period for each concentration.

  • Analyze the recorded data for changes in parameters such as mean firing rate, burst frequency, and network synchrony.

Signaling Pathways and Visualizations

Activation of M1 and M4 muscarinic receptors by this compound is expected to modulate several key intracellular signaling pathways in neurons. The following diagrams illustrate these putative pathways.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Gq Gq M1R->Gq GSK3b_inhibition GSK-3β Inhibition M1R->GSK3b_inhibition PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC ERK ERK1/2 PKC->ERK Axonal_Growth Axonal Growth ERK->Axonal_Growth beta_catenin β-catenin Stabilization GSK3b_inhibition->beta_catenin Neuroprotection Neuroprotection beta_catenin->Neuroprotection

Caption: Putative M1 receptor signaling cascade initiated by this compound.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M4R M4 Receptor This compound->M4R Gi Gi/o M4R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA D1R_Mod Modulation of D1 Receptor Signaling PKA->D1R_Mod Experimental_Workflow Culture Primary Neuronal Culture (e.g., Cortical Neurons) Treatment Treatment with this compound (Dose-Response) Culture->Treatment Assay Endpoint Assays Treatment->Assay Viability Neuroprotection/ Viability Assays (e.g., OGD + CCK-8/LDH) Assay->Viability Activity Neuronal Activity Assays (e.g., MEA, Calcium Imaging) Assay->Activity Signaling Signaling Pathway Analysis (e.g., Western Blot for pERK, pAkt) Assay->Signaling Data Data Analysis and Interpretation Viability->Data Activity->Data Signaling->Data

References

Application Notes and Protocols for Patch-Clamp Recording with VU6001376

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001376 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). KCC2 is primarily responsible for extruding chloride ions from mature neurons, establishing the low intracellular chloride concentration necessary for the hyperpolarizing actions of the neurotransmitter γ-aminobutyric acid (GABA). By inhibiting KCC2, this compound increases intracellular chloride, leading to a depolarizing shift in the GABA reversal potential (EGABA). This alteration can transform GABAergic responses from inhibitory to excitatory, making this compound a valuable tool for studying neuronal chloride homeostasis, synaptic inhibition, and pathological conditions associated with KCC2 dysfunction, such as epilepsy and neuropathic pain.

These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology studies to investigate its effects on neuronal function.

Data Presentation

The following table summarizes the quantitative data for this compound and a related KCC2 antagonist, VU0240551.

CompoundTargetIC50SelectivityReference
This compound KCC261 nM>100-fold vs. NKCC1[1][2]
VU0240551 KCC2560 nMSelective vs. NKCC1[3][4]

Signaling Pathways

KCC2 function is dynamically regulated by various signaling pathways that influence its expression, membrane trafficking, and transport activity. Understanding these pathways is crucial for interpreting the effects of this compound.

KCC2_Regulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibitor BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds PKC PKC TrkB->PKC activates KCC2 KCC2 Actin Actin Cytoskeleton KCC2->Actin interacts with PKC->KCC2 phosphorylates S940 (enhances activity) WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 activates SPAK_OSR1->KCC2 PP1 PP1 PP1->KCC2 dephosphorylates S940 (reduces activity) This compound This compound This compound->KCC2 inhibits

Caption: Simplified signaling pathway for KCC2 regulation.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Measure the Effect of this compound on GABAA Receptor-Mediated Currents

This protocol is designed to assess the impact of this compound on the amplitude and reversal potential of GABAA receptor-mediated currents in cultured neurons or acute brain slices.

Materials:

  • Cell Preparation: Cultured hippocampal or cortical neurons, or acutely prepared brain slices.

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 26 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, saturated with 95% O2/5% CO2.

  • Internal Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 0.5 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP. Adjusted to pH 7.3 with KOH. Note: A high chloride internal solution is used to facilitate the measurement of outward currents.

  • This compound Stock Solution: 10 mM in DMSO.

  • GABA Solution: 100 µM in aCSF.

  • Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.

  • Patch-Clamp Setup: Amplifier, micromanipulator, data acquisition system.

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Recording Setup: Place the cell preparation in the recording chamber and perfuse with aCSF at a rate of 1-2 ml/min.

  • Obtain Whole-Cell Configuration:

    • Approach a neuron with a patch pipette containing the internal solution.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the neuron at a holding potential of -70 mV.

    • Record baseline GABAA receptor-mediated currents by puffing GABA (100 µM) onto the cell body for a short duration (e.g., 100 ms).

    • To determine the GABA reversal potential (EGABA), apply voltage steps in 10 mV increments (e.g., from -90 mV to -40 mV) during GABA application and measure the resulting current amplitude.

  • Application of this compound:

    • Bath-apply this compound at a final concentration of 100 nM to 1 µM. A concentration of 1 µM is often used to ensure complete blockade of KCC2.

    • Allow the drug to equilibrate for 5-10 minutes.

  • Post-Drug Recording:

    • Repeat the GABA puff application and voltage-step protocol to measure GABAA currents and determine the new EGABA in the presence of this compound.

  • Data Analysis:

    • Plot the current-voltage (I-V) relationship for the GABA-evoked currents before and after this compound application.

    • The reversal potential (EGABA) is the voltage at which the current reverses polarity.

    • Compare the EGABA values to determine the shift induced by this compound.

Whole_Cell_Workflow A Prepare Neurons/ Brain Slices B Obtain Whole-Cell Patch-Clamp Configuration A->B C Record Baseline GABA-Evoked Currents (Voltage-Clamp at -70 mV) B->C D Determine Baseline E_GABA (Voltage-Step Protocol) C->D E Bath-Apply this compound (100 nM - 1 µM) D->E F Record GABA-Evoked Currents in presence of this compound E->F G Determine E_GABA with this compound F->G H Analyze Data: Compare E_GABA Shift G->H

Caption: Workflow for whole-cell patch-clamp experiment.
Protocol 2: Gramicidin Perforated Patch-Clamp Recording to Measure Chloride Extrusion Capacity

This protocol is used to measure KCC2-mediated chloride extrusion while keeping the intracellular milieu intact, providing a more physiological assessment of this compound's effects.

Materials:

  • Cell Preparation: As in Protocol 1.

  • External Solution (aCSF): As in Protocol 1.

  • Internal Solution: 150 mM KCl, 10 mM HEPES. Adjusted to pH 7.3 with KOH.

  • Gramicidin Stock Solution: 20 mg/ml in DMSO.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.

  • Patch-Clamp Setup: As in Protocol 1.

Procedure:

  • Pipette Preparation:

    • Back-fill the patch pipette with the internal solution.

    • Tip-fill the pipette with internal solution containing gramicidin (final concentration 20-50 µg/ml) by dipping the tip into the solution for a few seconds.

  • Obtain Perforated Patch Configuration:

    • Approach a neuron and form a gigaohm seal.

    • Monitor the access resistance. It will gradually decrease as gramicidin incorporates into the membrane, forming pores permeable to monovalent cations but not chloride. A stable access resistance of <50 MΩ is typically achieved within 15-30 minutes.

  • Induce Chloride Load:

    • In voltage-clamp mode, hold the neuron at 0 mV and apply a series of depolarizing voltage steps to load the cell with chloride through GABAA channels (activated by endogenous or applied GABA).

  • Measure Chloride Extrusion:

    • Return the holding potential to -70 mV.

    • At regular intervals (e.g., every 30 seconds), apply a brief puff of GABA to measure the EGABA using a rapid voltage ramp or short voltage steps.

    • The recovery of EGABA to its baseline hyperpolarized level reflects the rate of chloride extrusion by KCC2.

  • Application of this compound:

    • Once a stable baseline of chloride extrusion is established, bath-apply this compound (1 µM).

  • Post-Drug Measurement:

    • Repeat the chloride loading and EGABA measurement protocol in the presence of this compound.

  • Data Analysis:

    • Plot the time course of EGABA recovery after a chloride load, with and without this compound.

    • Compare the rates of recovery to quantify the inhibitory effect of this compound on KCC2-mediated chloride extrusion.

Perforated_Patch_Workflow A Prepare Gramicidin-Filled Patch Pipette B Obtain Perforated-Patch Configuration A->B C Induce Chloride Load (Depolarizing Steps) B->C D Measure Baseline Chloride Extrusion Rate (Monitor E_GABA Recovery) C->D E Bath-Apply this compound (1 µM) D->E F Induce Chloride Load in presence of this compound E->F G Measure Chloride Extrusion with this compound F->G H Analyze Data: Compare E_GABA Recovery Rates G->H

Caption: Workflow for perforated patch-clamp experiment.

Concluding Remarks

This compound is a powerful pharmacological tool for the investigation of KCC2 function and its role in neuronal physiology and pathophysiology. The protocols outlined above provide a framework for characterizing the effects of this selective antagonist on GABAergic neurotransmission and chloride homeostasis using patch-clamp electrophysiology. Careful experimental design and data analysis are essential for obtaining robust and interpretable results. Researchers should optimize concentrations and experimental conditions for their specific cell type and research question.

References

In Vivo Administration of M5 Negative Allosteric Modulators in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine receptor subtype 5 (M5) has emerged as a promising therapeutic target for central nervous system (CNS) disorders, particularly in the context of substance use disorders and neuropsychiatric conditions. Negative allosteric modulators (NAMs) of the M5 receptor offer a nuanced approach to modulating cholinergic signaling, which is critically involved in dopamine release and reward pathways. This document provides detailed application notes and protocols for the in vivo administration of M5 NAMs in rodent models, with a focus on compounds structurally and functionally related to VU6001376, such as ML375 and VU6008667. These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound class.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for the M5 NAMs ML375 and VU6008667, which can serve as valuable reference points for studies involving this compound.

Table 1: Pharmacokinetic Parameters of M5 NAMs in Rats

CompoundAdministration RouteDoseHalf-life (t½)Clearance (CLp)Volume of Distribution (Vss)Oral Bioavailability (%F)
ML375 Intravenous (IV)1 mg/kg80 hours2.5 mL/min/kg--
Oral (PO)10 mg/kg---80%
VU6008667 Intravenous (IV)1 mg/kg2.3 hours82 mL/min/kg7.4 L/kg-
Oral (PO)3 mg/kg---17%

Data compiled from studies on male Sprague-Dawley and Han Wistar rats.[1][2]

Table 2: Effective Doses of M5 NAMs in Rodent Behavioral Models

CompoundRodent ModelBehavioral ParadigmAdministration RouteEffective Dose RangeKey Findings
ML375 RatOxycodone Self-Administration (Progressive Ratio)Intraperitoneal (IP)30 - 56.6 mg/kgReduced the breakpoint for oxycodone self-administration.[3][4]
RatCue-Induced Reinstatement of Oxycodone SeekingIntraperitoneal (IP)10 - 56.6 mg/kgAttenuated cue-elicited responding for oxycodone.[3]
RatRemifentanil Self-Administration (Progressive Ratio)Intraperitoneal (IP)30 - 56.6 mg/kgReduced the breakpoint for remifentanil self-administration.[4]
RatCocaine Self-Administration--Attenuated cocaine self-administration.[3][4]
RatEthanol Self-Administration--Attenuated ethanol self-administration.[3][4]
VU6008667 RatOxycodone Self-Administration (Fixed Ratio & Progressive Ratio)--Decreased oxycodone self-administration.[5]
RatAcquisition of Oxycodone Self-AdministrationDaily Administration-Prevented the acquisition of oxycodone self-administration behavior.[5]
RatCue-Induced Reinstatement of Oxycodone Seeking--Attenuated cue-induced reinstatement of lever pressing.[5]

Experimental Protocols

Protocol 1: Intravenous Self-Administration of an M5 NAM in Rats

This protocol describes the procedure for assessing the effect of an M5 NAM on the reinforcing properties of an abused substance (e.g., oxycodone) using an intravenous self-administration paradigm in rats.

Materials:

  • M5 NAM (e.g., ML375 or VU6008667)

  • Vehicle for M5 NAM (e.g., 10% Tween 80 in saline)

  • Drug of abuse (e.g., oxycodone hydrochloride)

  • Sterile saline (0.9%)

  • Heparinized saline

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • Intravenous catheters

  • Operant conditioning chambers equipped with two levers, a syringe pump, and cue lights

  • Vascular access buttons (optional, for ease of connection and group housing)

Procedure:

  • Catheter Implantation Surgery:

    • Anesthetize the rat using an appropriate anesthetic.

    • Administer a pre-operative analgesic.

    • Aseptically implant a chronic indwelling catheter into the jugular vein.

    • Exteriorize the catheter on the rat's back between the scapulae.

    • Allow the rat to recover for at least 5-7 days post-surgery.

    • Flush the catheter daily with heparinized saline to maintain patency.

  • Drug Preparation:

    • Prepare the M5 NAM solution in the chosen vehicle at the desired concentrations.

    • Prepare the drug of abuse solution in sterile saline.

  • Acquisition of Self-Administration:

    • Place the rat in the operant chamber.

    • Connect the intravenous catheter to the syringe pump via a tether and swivel system.

    • Train the rat to press a designated "active" lever to receive an intravenous infusion of the drug of abuse. Each infusion is typically accompanied by a cue light presentation.

    • The "inactive" lever has no programmed consequences.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Testing the Effect of the M5 NAM:

    • Once a stable baseline is established, administer the M5 NAM (e.g., via intraperitoneal injection) at a predetermined time before the self-administration session (e.g., 30-60 minutes).

    • Place the rat in the operant chamber and allow it to self-administer the drug of abuse under the established schedule of reinforcement (e.g., Fixed Ratio or Progressive Ratio).

    • Record the number of active and inactive lever presses, and the number of infusions earned.

    • Use a within-subjects design where each rat receives all treatment doses (vehicle and different doses of the M5 NAM) in a counterbalanced order.

Protocol 2: Assessment of Locomotor Activity

This protocol outlines the procedure for evaluating the effect of an M5 NAM on spontaneous locomotor activity in an open-field arena.

Materials:

  • M5 NAM

  • Vehicle

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software

  • Syringes and needles for injection

Procedure:

  • Habituation:

    • Handle the animals for several days prior to testing to reduce stress.

    • Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.

    • Habituate the animals to the open-field arena for a set period (e.g., 30-60 minutes) on the day before testing.

  • Drug Administration:

    • On the test day, administer the M5 NAM or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Locomotor Activity Measurement:

    • Following a predetermined pretreatment interval (e.g., 30 minutes), place the animal in the center of the open-field arena.

    • Allow the animal to freely explore the arena for a specified duration (e.g., 60 minutes).

    • The automated tracking system will record various parameters, including:

      • Total distance traveled

      • Horizontal activity

      • Vertical activity (rearing)

      • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the M5 NAM to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway of M5 NAMs and a typical experimental workflow for their in vivo evaluation.

M5_NAM_Signaling_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopaminergic Neuron DA_Release Dopamine Release VTA_DA_Neuron->DA_Release Projects to NAc M5_Receptor M5 Receptor M5_Receptor->VTA_DA_Neuron Excitatory Modulation ACh_Neuron Cholinergic Neuron ACh Acetylcholine (ACh) ACh_Neuron->ACh ACh->M5_Receptor Activates Reward Reward & Reinforcement DA_Release->Reward This compound This compound (M5 NAM) This compound->M5_Receptor Inhibits

Caption: Hypothesized signaling pathway of an M5 NAM (this compound).

Experimental_Workflow A Compound Selection & Formulation (e.g., this compound) C Pharmacokinetic Studies (IV & PO Administration) A->C B Animal Model Selection (e.g., Sprague-Dawley Rat) E Surgical Procedures (e.g., Catheter Implantation) B->E G In Vivo Compound Administration C->G D Behavioral Paradigm Selection (e.g., IV Self-Administration) F Behavioral Training & Baseline D->F E->F F->G H Behavioral Data Collection G->H I Data Analysis & Interpretation H->I

Caption: General experimental workflow for in vivo evaluation.

References

Application Notes and Protocols for Studying KCC2 Potentiation in Neuropathic Pain in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Investigating Novel KCC2 Potentiators like VU6001376

Disclaimer: As of December 2025, publicly available research specifically detailing the use of this compound in rat models of neuropathic pain is not available. Therefore, this document provides a comprehensive and detailed framework for researchers to study the potential therapeutic effects of a novel KCC2 potentiator, hypothetically including compounds like this compound, in a preclinical rat model of neuropathic pain. The protocols and expected outcomes are based on the established role of the K-Cl cotransporter 2 (KCC2) in the pathophysiology of neuropathic pain.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key mechanism contributing to the central sensitization observed in neuropathic pain is the downregulation of the neuronal K-Cl cotransporter 2 (KCC2) in the spinal cord. This reduction in KCC2 function leads to a disruption of the chloride gradient in dorsal horn neurons, impairing GABAergic and glycinergic inhibitory neurotransmission and consequently promoting neuronal hyperexcitability.

Pharmacological potentiation of KCC2 activity presents a promising therapeutic strategy for restoring spinal inhibition and alleviating neuropathic pain. This application note provides detailed protocols for inducing a rat model of neuropathic pain, administering a test compound (such as the putative KCC2 potentiator this compound), and assessing its efficacy through behavioral, molecular, and histological analyses.

Signaling Pathway of KCC2 in Neuropathic Pain

A critical consequence of peripheral nerve injury is the maladaptive plasticity in the dorsal horn of the spinal cord. A key element of this is the downregulation of KCC2, which is essential for maintaining low intracellular chloride concentrations in mature neurons. Reduced KCC2 function compromises the efficacy of GABAergic inhibition, a cornerstone of pain modulation. Potentiation of KCC2 is hypothesized to restore this inhibitory tone and thereby reduce the hyperexcitability that underlies neuropathic pain states.

KCC2_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Dorsal Horn) GABA_release GABA Release GABA_A_R GABA-A Receptor GABA_release->GABA_A_R binds to Cl_influx Cl- Influx GABA_A_R->Cl_influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization leads to Hyperexcitability Neuronal Hyperexcitability (Neuropathic Pain) Hyperpolarization->Hyperexcitability prevents KCC2 KCC2 Cl_efflux Cl- Efflux KCC2->Cl_efflux mediates Low_Cl Low Intracellular [Cl-] Cl_efflux->Low_Cl maintains Low_Cl->Hyperpolarization enables Downregulated_KCC2 Downregulated KCC2 (Nerve Injury) Downregulated_KCC2->Hyperexcitability contributes to Nerve_Injury Peripheral Nerve Injury Nerve_Injury->Downregulated_KCC2 causes This compound This compound (KCC2 Potentiator) This compound->KCC2 potentiates

KCC2 signaling in neuropathic pain and the action of a potentiator.

Experimental Protocols

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used and reproducible model of peripheral neuropathic pain in rats.[1]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Warming pad

  • Post-operative analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat and shave the right thigh.

  • Make a small incision to expose the sciatic nerve.

  • Loosely tie four chromic gut sutures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest circulation.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesia and monitor the animal's recovery on a warming pad.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a KCC2 potentiator in the CCI rat model.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Surgery CCI or Sham Surgery Baseline->Surgery PostOp_Recovery Post-Operative Recovery (1-2 weeks) Surgery->PostOp_Recovery Pain_Development Confirmation of Neuropathic Pain PostOp_Recovery->Pain_Development Drug_Administration This compound or Vehicle Administration Pain_Development->Drug_Administration Behavioral_Assessment Post-Treatment Behavioral Testing Drug_Administration->Behavioral_Assessment Euthanasia Euthanasia and Tissue Collection Behavioral_Assessment->Euthanasia Molecular_Analysis Western Blot & Immunohistochemistry Euthanasia->Molecular_Analysis End End Molecular_Analysis->End

Experimental workflow for testing a KCC2 potentiator.

Behavioral Assessment of Neuropathic Pain

Behavioral tests should be conducted at baseline and at specified time points after drug administration.

a. Mechanical Allodynia (von Frey Test):

  • Place rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 15-20 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a brisk withdrawal or licking of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Plantar Test):

  • Place rats in Plexiglas chambers on a glass floor.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • Record the latency for the rat to withdraw its paw.

  • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Western Blot for KCC2 Expression

This protocol is for determining the total protein levels of KCC2 in the lumbar spinal cord.[2][3]

Materials:

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against KCC2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Dissect the lumbar spinal cord (L4-L6) and homogenize in lysis buffer.

  • Centrifuge and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize KCC2 levels to the loading control.

Immunohistochemistry for KCC2 Localization

This protocol allows for the visualization of KCC2 protein expression and localization within the spinal cord dorsal horn.[4][5]

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat

  • Blocking solution (e.g., 5% normal goat serum in PBST)

  • Primary antibody against KCC2

  • Primary antibody against a neuronal marker (e.g., NeuN)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Perfuse the rat with saline followed by 4% PFA.

  • Dissect the lumbar spinal cord and post-fix in 4% PFA.

  • Cryoprotect the tissue in sucrose solutions.

  • Cut 20-30 µm thick sections using a cryostat.

  • Wash sections and block for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount sections on slides and coverslip.

  • Visualize and capture images using a fluorescence or confocal microscope.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Behavioral Assessment of Neuropathic Pain

Treatment GroupBaseline PWT (g)Post-Treatment PWT (g)Baseline TWL (s)Post-Treatment TWL (s)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (Low Dose)
CCI + this compound (High Dose)

PWT: Paw Withdrawal Threshold; TWL: Thermal Withdrawal Latency. Data presented as Mean ± SEM.

Table 2: KCC2 Protein Expression in the Lumbar Spinal Cord (Western Blot)

Treatment GroupRelative KCC2 Protein Expression (Normalized to Loading Control)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (Low Dose)
CCI + this compound (High Dose)

Data presented as Mean ± SEM, relative to the Sham + Vehicle group.

Table 3: KCC2 Immunoreactivity in the Spinal Cord Dorsal Horn

Treatment GroupKCC2 Immunofluorescence Intensity (Arbitrary Units)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (Low Dose)
CCI + this compound (High Dose)

Data presented as Mean ± SEM, relative to the Sham + Vehicle group.

Conclusion

This application note provides a robust framework for the preclinical evaluation of KCC2 potentiators in a rat model of neuropathic pain. By combining behavioral assessments with molecular and histological techniques, researchers can gain a comprehensive understanding of a compound's therapeutic potential. While specific data for this compound is not yet available, the protocols outlined here are readily adaptable for its investigation and for the broader class of KCC2-targeting therapeutics. Successful demonstration of efficacy in these preclinical models would provide a strong rationale for further development and clinical translation for the treatment of neuropathic pain.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data specifically for VU6001376 is limited. The following application notes and protocols are based on data from closely related and well-characterized Kir4.1 inhibitors, VU0134992 and VU6036720. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

Introduction

This compound is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1. Kir4.1 channels are predominantly expressed in glial cells in the central nervous system, as well as in other tissues such as the kidney and inner ear.[1][2][3] These channels play a crucial role in maintaining potassium homeostasis, regulating cell membrane potential, and facilitating glutamate uptake by astrocytes.[1][2][4] Inhibition of Kir4.1 can lead to membrane depolarization and has been investigated for its therapeutic potential in various neurological and renal conditions.

This document provides detailed application notes and protocols for the use of Kir4.1 inhibitors in cell culture, with a focus on methodologies applicable to compounds like this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of related Kir4.1 inhibitors, VU0134992 and VU6036720, which can serve as a reference for estimating the effective concentration range for this compound.

CompoundTargetAssay TypeCell LineIC50Reference
VU0134992 Homomeric Kir4.1Whole-cell patch clampHEK2930.97 µM[5][6][7][8]
Homomeric Kir4.1Thallium (Tl+) fluxHEK2935.2 µM[5]
Heteromeric Kir4.1/5.1Whole-cell patch clampHEK2939 µM[5][6][8]
VU6036720 Heteromeric Kir4.1/5.1Not SpecifiedNot Specified0.24 µM[9][10][11][12][13]
Homomeric Kir4.1Not SpecifiedNot Specified>10 µM[14]

Signaling Pathway

Inhibition of the Kir4.1 channel by compounds such as this compound directly impacts cellular ion homeostasis and membrane potential. In astrocytes, Kir4.1 is a key component of the potassium buffering system.

Kir41_Signaling_Pathway Kir4.1 Inhibition Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space K_out High Extracellular K+ Kir41 Kir4.1 Channel K_out->Kir41 K+ influx Depolarization Membrane Depolarization Kir41->Depolarization Reduced K+ efflux leads to This compound This compound This compound->Kir41 Inhibition Downstream Downstream Cellular Effects (e.g., altered glutamate uptake, changes in cell volume) Depolarization->Downstream

Caption: Inhibition of Kir4.1 by this compound blocks potassium influx, leading to membrane depolarization and downstream effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of the Kir4.1 inhibitor on a given cell line and to establish a working concentration range.

Materials:

  • Cells of interest (e.g., astrocyte cell line, HEK293 cells expressing Kir4.1)

  • Complete cell culture medium

  • This compound or related inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[16]

  • Incubate the plate at 37°C in a CO2 incubator until cells adhere and reach approximately 70-80% confluency.

  • Prepare serial dilutions of the Kir4.1 inhibitor in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT stock solution to each well.[16]

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[16]

  • Read the absorbance at 570 nm using a microplate reader.[15][16]

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with Kir4.1 inhibitor at various concentrations A->B C Incubate for desired duration (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: A streamlined workflow for assessing cell viability using the MTT assay after treatment with a Kir4.1 inhibitor.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for directly measuring the effect of the Kir4.1 inhibitor on channel activity.

Materials:

  • Cells expressing Kir4.1 channels (e.g., transfected HEK293 cells or primary astrocytes)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4[17]

  • Internal (pipette) solution (in mM): 135 KCl, 1 EGTA, 2 MgCl2, 10 HEPES, 2 Na2ATP, pH 7.2[17]

  • This compound or related inhibitor

Protocol:

  • Prepare cells on coverslips suitable for microscopy and patch-clamping.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline Kir4.1 currents using a suitable voltage-clamp protocol (e.g., voltage steps from -120 mV to +60 mV).

  • Perfuse the cell with the external solution containing the Kir4.1 inhibitor at the desired concentration.

  • Record the currents in the presence of the inhibitor to determine the extent of channel block.

  • Wash out the inhibitor with the external solution to check for reversibility of the block.

Patch_Clamp_Workflow Patch-Clamp Workflow A Prepare cells and solutions B Form a gigaohm seal on a single cell A->B C Establish whole-cell configuration B->C D Record baseline Kir4.1 currents C->D E Apply Kir4.1 inhibitor via perfusion D->E F Record currents in the presence of the inhibitor E->F G Washout inhibitor and record recovery F->G

Caption: The key steps involved in a whole-cell patch-clamp experiment to assess the inhibitory effect of a compound on Kir4.1 channels.

References

Application Notes and Protocols for VU6001376 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of VU6001376, a potent and selective inhibitor of the Kir7.1 potassium channel. This document outlines the necessary materials, step-by-step procedures, and critical considerations to ensure the accurate and effective use of this compound in experimental settings. Included are key physicochemical properties, recommended storage conditions, and a diagram of the putative signaling pathway affected by the inhibition of Kir7.1.

Introduction

This compound is a novel small molecule inhibitor of the inwardly rectifying potassium channel Kir7.1. Kir7.1 channels are expressed in various tissues, including the brain, kidney, and eye, where they play a crucial role in maintaining cellular membrane potential and ion homeostasis. As a selective inhibitor, this compound is a valuable tool for investigating the physiological and pathological roles of Kir7.1. Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the proper preparation of stock solutions.

PropertyValue
Molecular Formula C₁₈H₁₄F₂N₆OS
Molecular Weight 400.41 g/mol
CAS Number 1968546-34-0
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Recommended Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.

4.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

For 1 mL (0.001 L) of a 10 mM solution:

Mass (mg) = 10 mM x 400.41 g/mol x 0.001 L = 4.0041 mg

4.2. Step-by-Step Procedure

  • Weighing: Carefully weigh out approximately 4 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if 4.0 mg of powder was weighed, add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage (up to one month) or at -80°C for long-term storage.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

ConditionRecommendation
Storage Temperature -20°C (short-term) or -80°C (long-term)
Stability Stable for at least one month at -20°C when stored in aliquots. Avoid repeated freeze-thaw cycles.
Light Sensitivity Protect from direct light.

Before use, allow an aliquot to thaw completely at room temperature and vortex briefly to ensure homogeneity.

Signaling Pathway and Experimental Workflow

6.1. Putative Signaling Pathway of Kir7.1 Inhibition by this compound

This compound acts as an inhibitor of the Kir7.1 potassium channel. The inhibition of this channel is expected to lead to depolarization of the cell membrane, which can have various downstream effects depending on the cell type. The following diagram illustrates the direct effect of this compound on Kir7.1 and the subsequent impact on cellular membrane potential.

cluster_membrane Cell Membrane Kir71 Kir7.1 Channel Depolarization Membrane Depolarization Kir71->Depolarization Leads to This compound This compound This compound->Kir71 Inhibits K_ion K+ Ion Flow K_ion->Kir71 Blocks Downstream Downstream Cellular Effects Depolarization->Downstream

Caption: Inhibition of Kir7.1 by this compound blocks K+ efflux, causing membrane depolarization.

6.2. General Experimental Workflow for Using this compound

The following diagram outlines a typical workflow for utilizing the prepared this compound stock solution in a cell-based assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM this compound Stock Solution in DMSO Dilute Dilute Stock Solution to Working Concentration in Culture Medium Stock->Dilute Treat Treat Cells with This compound Dilute->Treat Assay Perform Cellular or Biochemical Assay Treat->Assay Data Data Acquisition and Analysis Assay->Data

Caption: General workflow from stock solution preparation to experimental data analysis.

Safety Precautions

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Disclaimer: This protocol is intended for guidance purposes only. Researchers should optimize the protocol based on their specific experimental needs and cell systems. Always adhere to institutional safety guidelines and best laboratory practices.

Troubleshooting & Optimization

VU6001376 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of VU6001376, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: We recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound.

Q2: What is the solubility of this compound in DMSO?

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, we recommend dissolving the powdered compound in anhydrous DMSO to your desired concentration (e.g., 10 mM). Vortexing and gentle warming (e.g., in a 37°C water bath) can aid in dissolution. Please refer to the detailed experimental protocol below.

Q4: How should I store the solid compound and DMSO stock solutions of this compound?

A4: The stability of the solid compound and stock solutions is critical for reproducible experimental results. Recommended storage conditions are summarized in the table below. To minimize degradation from repeated freeze-thaw cycles, we strongly advise aliquoting the stock solution into single-use vials.

Q5: My compound precipitates when I dilute the DMSO stock solution in my aqueous experimental buffer or cell culture medium. What should I do?

A5: This is a common issue with hydrophobic compounds prepared in DMSO.[1] To prevent precipitation, we recommend a stepwise dilution approach. First, create an intermediate dilution of your stock in DMSO, and then add this intermediate dilution to your pre-warmed aqueous buffer or medium while vortexing gently.[1] It is also crucial to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cellular toxicity.[2][3]

Data Presentation

Table 1: Solubility and Stability of this compound

ParameterSolvent/ConditionValue
Solubility DMSO≥ 10 mg/mL (estimated)
EthanolSoluble (qualitative)
WaterSparingly soluble
Stability (Solid) -20°C≥ 2 years
4°CStable for short-term
Stability (in DMSO) -80°C≥ 6 months
-20°C≥ 1 month

Note: The solubility and stability data in DMSO are based on general guidelines for small molecules and should be confirmed experimentally for your specific batch and storage conditions.[2]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO (high purity)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath (optional, set to 37°C)

  • Procedure:

    • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Cap the tube tightly and vortex vigorously until the solid is completely dissolved.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulates are present.

    • Dispense the stock solution into single-use aliquots in sterile cryovials.

    • Store the aliquots at -20°C or -80°C, protected from light.[2]

Mandatory Visualizations

Signaling Pathway

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit.[4] Upon activation by an agonist, in the presence of a positive allosteric modulator like this compound, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.[5]

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Ca2->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates IP3R->Ca2 Releases Agonist Acetylcholine + this compound Agonist->M1R Activation

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility warm Gentle Warming (37°C) & Vortex check_solubility->warm No aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes warm->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Troubleshooting Guide

Troubleshooting_Precipitation Troubleshooting this compound Precipitation in Aqueous Media start Precipitate Observed Upon Dilution check_dmso_conc Is Final DMSO Concentration >0.5%? start->check_dmso_conc reduce_dmso Prepare a More Dilute Intermediate Stock in DMSO check_dmso_conc->reduce_dmso Yes check_dilution_method Was Dilution Performed Stepwise into Pre-Warmed Media? check_dmso_conc->check_dilution_method No reduce_dmso->check_dilution_method optimize_dilution Use Stepwise Dilution: Add Intermediate Stock Dropwise to Warmed Media with Vortexing check_dilution_method->optimize_dilution No check_final_conc Is Final Compound Concentration Too High? check_dilution_method->check_final_conc Yes optimize_dilution->check_final_conc lower_final_conc Lower the Final Working Concentration check_final_conc->lower_final_conc Yes consider_solubilizer Consider Using a Solubilizing Agent (e.g., Pluronic F-68) check_final_conc->consider_solubilizer No resolved Issue Resolved lower_final_conc->resolved consider_solubilizer->resolved

References

common issues with VU6001376 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on VU6001376 is limited. This technical support center provides general guidance and troubleshooting strategies based on common experimental challenges encountered with novel small molecule inhibitors. The protocols, quantitative data, and signaling pathways described are illustrative examples and should be adapted and validated for your specific experimental context.

General Information

ParameterInformation
Compound Name This compound
Chemical Name N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide
CAS Number 1968546-34-0
Molecular Formula C18H14F2N6OS
Molecular Weight 400.41 g/mol

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store this compound?

A1: For initial use, we recommend reconstituting this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2][3][4] For cell-based assays, dilute the DMSO stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2]

Q2: What is the recommended method for determining the optimal working concentration of this compound?

A2: The optimal working concentration is cell-line and assay-dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value in your specific system. A typical starting range for a novel inhibitor might be from 1 nM to 10 µM.

Q3: Is this compound light-sensitive?

A3: Many heterocyclic compounds can be light-sensitive. It is good practice to store stock solutions in amber vials or tubes wrapped in foil to protect them from light.[1]

Troubleshooting Guide

This guide addresses common issues researchers may face during their experiments with novel small molecule inhibitors like this compound.

Issue 1: Poor Solubility or Precipitation in Aqueous Media

  • Question: I'm observing precipitation of this compound when I dilute my DMSO stock in cell culture medium. How can I resolve this?

  • Answer: This is a common issue with hydrophobic compounds.[5][6][7] Here are several troubleshooting steps:

    • Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try working with lower final concentrations.

    • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help solubilize hydrophobic compounds.

    • Use a Different Formulation: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or Tween-80, but always perform vehicle controls to rule out effects from the formulation itself.

    • Sonication: Briefly sonicating the diluted solution may help to dissolve small precipitates, but be cautious as this can also sometimes promote aggregation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

  • Question: My results with this compound vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors.[8] Consider the following:

    • Compound Stability: Ensure the compound is stable in your assay conditions. Some compounds can degrade in aqueous media over time. Prepare fresh dilutions for each experiment and minimize the time the compound spends in culture medium before being added to cells.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

    • Assay Confluency: The density of your cells at the time of treatment can impact the apparent potency of an inhibitor. Standardize your cell seeding density and treatment confluency.

    • Reagent Variability: Ensure all reagents, especially serum, are from the same lot to minimize variability.

Issue 3: Suspected Off-Target Effects

  • Question: I'm observing a phenotype (e.g., cytotoxicity) that I don't believe is related to the intended target of this compound. How can I investigate potential off-target effects?

  • Answer: Distinguishing on-target from off-target effects is a critical step in characterizing a novel inhibitor.[8][9][10]

    • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same putative target exists, but with a different chemical scaffold, see if it reproduces the same phenotype.[9]

    • Genetic Target Validation: The gold standard is to use genetic approaches like CRISPR-Cas9 to knock out the putative target protein. If this compound still elicits the same response in the knockout cells, the effect is likely off-target.[10]

    • Rescue Experiments: If the inhibitor's effect is on-target, you may be able to "rescue" the phenotype by overexpressing a downstream component of the signaling pathway.

    • Kinome Profiling: Since the pyrazolopyridine scaffold is common in kinase inhibitors, a broad in vitro kinase screen can identify other kinases that this compound may inhibit.[2][9]

Quantitative Data (Illustrative Examples)

The following tables provide examples of how to present quantitative data for a novel inhibitor. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Illustrative Dose-Response of this compound on Cell Viability

Cell LineThis compound IC50 (µM)
Cancer Cell Line A0.52
Cancer Cell Line B1.89
Non-cancerous Cell Line C> 10

Table 2: Illustrative Solubility of this compound

SolventSolubility (mg/mL)
DMSO> 50
PBS (pH 7.4)< 0.01
Ethanol2.5

Experimental Protocols (Templates)

Protocol 1: MTS Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.[11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) and normalize the results to the vehicle-only control wells to determine the percentage of cell viability.

Protocol 2: Western Blot for Target Inhibition

This protocol can be used to assess if this compound inhibits the phosphorylation of a target protein.[14][15][16][17]

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total target protein or a loading control like GAPDH or β-actin.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound

The pyrazolopyridine scaffold is a common "hinge-binding" motif in kinase inhibitors.[18] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), preventing downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates This compound This compound This compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical mechanism of action for this compound.

Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Results Observed Check_Compound Check Compound Preparation & Storage Start->Check_Compound Check_Cells Check Cell Culture Conditions Start->Check_Cells Check_Assay Check Assay Parameters Start->Check_Assay Fresh_Dilutions Use fresh dilutions? Aliquot stock? Check_Compound->Fresh_Dilutions Passage_Number Consistent passage number? Check_Cells->Passage_Number Reagent_Lots Consistent reagent lots (e.g., serum)? Check_Assay->Reagent_Lots Resolved Results are Reproducible Fresh_Dilutions->Resolved Yes Re-evaluate Re-evaluate Protocol Fresh_Dilutions->Re-evaluate No Confluency Standardized seeding density? Passage_Number->Confluency Yes Passage_Number->Re-evaluate No Confluency->Resolved Yes Confluency->Re-evaluate No Reagent_Lots->Resolved Yes Reagent_Lots->Re-evaluate No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

preventing VU6001376 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of VU6001376 in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of small molecule inhibitors like this compound upon dilution into aqueous cell culture media is a common challenge. This guide provides a systematic approach to diagnose and resolve such issues.

Initial Observation: A cloudy or hazy appearance, visible particles, or a crystalline deposit in the cell culture medium after the addition of this compound.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Protocol
Low Aqueous Solubility This compound is likely hydrophobic and has poor solubility in aqueous solutions like cell culture media. The primary solvent, DMSO, is miscible with water, but the compound it carries may crash out upon dilution.Optimize DMSO Concentration: Maintain the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, for poorly soluble compounds, a slightly higher but still tolerated DMSO concentration might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Improper Dilution Technique Adding a highly concentrated DMSO stock directly to the full volume of media can create localized high concentrations of the compound, leading to immediate precipitation.Stepwise Dilution: Instead of direct dilution, perform a serial dilution. First, create an intermediate dilution of the this compound DMSO stock in a small volume of pre-warmed (37°C) complete cell culture medium. Then, add this intermediate dilution to the final culture volume while gently mixing.
Media Composition and Temperature Components in the cell culture medium (e.g., salts, proteins) can influence the solubility of this compound. Temperature fluctuations can also affect solubility.Use Pre-warmed Media: Always use media that has been pre-warmed to 37°C before adding the compound. Consider Serum Content: If using a serum-containing medium, the proteins in the serum can sometimes help to solubilize hydrophobic compounds.
Compound Concentration Exceeds Solubility Limit The desired final concentration of this compound in the media may be higher than its maximum soluble concentration under the specific experimental conditions.Determine Maximum Soluble Concentration: Perform a small-scale solubility test to determine the approximate solubility limit of this compound in your specific cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on the general properties of similar small molecule inhibitors, the recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM). You can use the following calculation:

  • Molecular Weight of this compound: 400.41 g/mol

  • To make 1 ml of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 400.41 g/mol x 1000 mg/g = 4.0041 mg

    • Dissolve 4.0041 mg of this compound in 1 ml of 100% DMSO.

Gentle warming to 37°C and vortexing or sonication can aid in dissolution.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A concentration of 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: My this compound solution precipitated after being stored in the refrigerator. What should I do?

A4: Precipitation upon storage at low temperatures can occur. Before use, allow the vial to warm to room temperature and then gently warm it to 37°C for a short period. Vortex or sonicate the solution to try and redissolve the precipitate. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Q5: Can I store this compound in an aqueous solution?

A5: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation. Prepare fresh dilutions in cell culture media for each experiment from a DMSO stock solution.

Q6: How can I determine the solubility of this compound in my specific cell culture medium?

A6: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium. Incubate the dilutions at 37°C and visually inspect for any signs of precipitation (cloudiness or visible particles) after a few hours. The highest concentration that remains clear is the approximate solubility limit under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. If necessary, briefly sonicate or warm the vial in a 37°C water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.

  • Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µl of the stock into 99 µl of medium (1:100 dilution to get 100 µM), and then take 10 µl of this intermediate dilution into 90 µl of medium for your final working solution.

  • Final Dilution: Add the calculated volume of the intermediate dilution to your culture vessel containing the pre-warmed medium and gently mix by swirling the plate or flask.

  • Visual Inspection: Visually confirm that no precipitation has occurred after dilution.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder add_dmso Add 100% DMSO stock_powder->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Aliquot and Store at -20°C dissolve->store_stock thaw_stock Thaw Stock Solution intermediate_dilution Intermediate Dilution in Media thaw_stock->intermediate_dilution prewarm_media Pre-warm Media (37°C) prewarm_media->intermediate_dilution final_dilution Final Dilution in Culture Vessel intermediate_dilution->final_dilution

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Consider slightly increasing DMSO (with vehicle control) check_dmso->increase_dmso No check_dilution Was stepwise dilution used? check_dmso->check_dilution Yes increase_dmso->check_dilution use_stepwise Implement stepwise dilution protocol check_dilution->use_stepwise No check_solubility Is desired concentration below known solubility limit? check_dilution->check_solubility Yes use_stepwise->check_solubility solubility_test Perform a solubility test to determine max concentration check_solubility->solubility_test No / Unknown end Solution Clear check_solubility->end Yes solubility_test->end

Caption: Logical steps for troubleshooting this compound precipitation.

References

potential off-target effects of VU6001376

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: As of December 2025, there is no publicly available scientific literature detailing the pharmacological properties, including potential off-target effects, of the compound designated VU6001376. The information presented here is based on the analysis of compounds with similar nomenclature originating from institutions known for research in this area and is intended to provide general guidance. Researchers should exercise caution and conduct their own comprehensive validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected primary target of this compound?

Based on its chemical name, 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-N-(3,3-difluorocyclobutyl)benzo[D]isothiazole-3-carboxamide, and the nomenclature conventions of similar compounds developed at Vanderbilt University, this compound is hypothesized to be a selective antagonist for the M1 muscarinic acetylcholine receptor (mAChR). However, without experimental data, this remains a strong but unproven assumption.

Q2: What are the potential off-target effects I should be aware of when using a novel M1 antagonist?

While specific data for this compound is unavailable, researchers should consider potential cross-reactivity with other muscarinic receptor subtypes (M2, M3, M4, and M5) as a primary source of off-target effects. The physiological roles of these subtypes are diverse, and unintended modulation can lead to a range of confounding effects in experiments.

  • M2 Receptors: Primarily located in the heart, antagonism of M2 receptors can lead to tachycardia. In the central nervous system, M2 receptors act as autoreceptors, and their blockade can increase acetylcholine release.

  • M3 Receptors: Found in smooth muscle and glandular tissue, M3 receptor antagonism can cause dry mouth, blurred vision, and constipation.

  • M4 and M5 Receptors: These are predominantly expressed in the central nervous system and are involved in complex neurological processes. Off-target activity at these receptors could lead to unforeseen behavioral or neurophysiological outcomes.

Q3: My experimental results are inconsistent or unexpected. Could this be due to off-target effects of this compound?

In the absence of a known selectivity profile for this compound, any unexpected results should be carefully scrutinized. Inconsistencies could arise from the compound interacting with unintended targets. It is crucial to include appropriate controls to mitigate this possibility.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause (Hypothetical) Recommended Troubleshooting Steps
Unexpected changes in heart rate in in vivo models. Possible antagonism of M2 muscarinic receptors.1. Monitor cardiovascular parameters closely. 2. Compare effects with a well-characterized M1-selective antagonist and a non-selective muscarinic antagonist. 3. Consider using an M2-selective antagonist as a control to dissect the observed effect.
Dry mouth, reduced salivation, or gastrointestinal motility changes in animal studies. Potential antagonism of M3 muscarinic receptors.1. Observe for signs of anticholinergic side effects. 2. Utilize an M3-selective antagonist as a positive control for these effects.
Unexplained behavioral phenotypes or neurological effects not consistent with M1 receptor blockade. Possible activity at M4, M5, or other CNS receptors.1. Conduct a comprehensive behavioral phenotyping battery. 2. Screen this compound against a broad panel of CNS receptors to identify potential off-target interactions.
Inconsistent results in cell-based assays. The cell line may express multiple muscarinic receptor subtypes or other unforeseen targets of this compound.1. Profile the muscarinic receptor expression in your cell line using qPCR or other methods. 2. Test the effect of this compound in a panel of cell lines with defined receptor expression profiles. 3. Perform a counterscreen with a broad panel of receptors and enzymes.

Experimental Protocols

As there is no published data on this compound, the following are general experimental protocols that should be performed to characterize its selectivity and identify potential off-target effects.

Protocol 1: Radioligand Binding Assays for Muscarinic Receptor Selectivity

This experiment determines the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

    • Radioligands specific for each receptor subtype (e.g., [³H]-NMS for M1-M4, [³H]-pirenzepine for M1).

    • This compound at a range of concentrations.

    • Scintillation counter and vials.

  • Method:

    • Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the Ki value for this compound at each receptor subtype using the Cheng-Prusoff equation.

Protocol 2: Functional Assays for Muscarinic Receptor Activity

This experiment determines whether this compound acts as an antagonist, agonist, or partial agonist at each muscarinic receptor subtype.

  • Materials:

    • Cells stably expressing human M1, M2, M3, M4, or M5 receptors.

    • A known muscarinic agonist (e.g., carbachol).

    • A system to measure downstream signaling (e.g., calcium flux assay for Gq-coupled receptors M1, M3, M5; cAMP assay for Gi-coupled receptors M2, M4).

    • This compound at a range of concentrations.

  • Method:

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of the muscarinic agonist.

    • Measure the downstream signaling response.

    • To determine agonist activity, incubate the cells with varying concentrations of this compound alone and measure the signaling response.

    • Calculate the IC50 (for antagonists) or EC50 (for agonists) values.

Visualizations

Logical Workflow for Investigating Off-Target Effects

start Start: Using this compound in Experiments unexpected_results Unexpected or Inconsistent Results Observed? start->unexpected_results primary_screen Hypothesize Off-Target Effects unexpected_results->primary_screen Yes end Conclusion: Understand Confounding Effects unexpected_results->end No muscarinic_screen Conduct Muscarinic Receptor Selectivity Profiling (M1-M5) - Binding Assays (Ki) - Functional Assays (IC50/EC50) primary_screen->muscarinic_screen broad_screen Perform Broad Off-Target Screening (e.g., CEREP panel) primary_screen->broad_screen analyze_data Analyze Screening Data muscarinic_screen->analyze_data broad_screen->analyze_data interpret_results Interpret Experimental Results in Light of Off-Target Profile analyze_data->interpret_results interpret_results->end

Caption: Workflow for identifying and understanding potential off-target effects of this compound.

Signaling Pathways of Muscarinic Receptor Subtypes

cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling M1 M1 PLC PLC Activation M1->PLC M3 M3 M3->PLC M5 M5 M5->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca2+ Increase IP3_DAG->Ca M2 M2 AC Adenylyl Cyclase Inhibition M2->AC M4 M4 M4->AC cAMP cAMP Decrease AC->cAMP

troubleshooting inconsistent results with VU6001376

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU6001376, a modulator of the inwardly rectifying potassium channel Kir4.1. Inconsistent experimental results can arise from a variety of factors, from compound handling to specific assay conditions. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1. Kir4.1 channels are crucial for maintaining potassium homeostasis in the central nervous system and in epithelial tissues. These channels function by allowing potassium ions to flow more easily into the cell than out, a property known as inward rectification. This compound is believed to act as a pore blocker, physically obstructing the channel's ion conduction pathway.

Q2: In which experimental systems can this compound be used?

This compound is suitable for in vitro and ex vivo studies involving cells that endogenously or heterologously express Kir4.1 channels. Common applications include:

  • Patch-clamp electrophysiology: To measure the direct effect of the compound on Kir4.1 channel currents in whole-cell, inside-out, or outside-out patch configurations.

  • Thallium flux assays: A fluorescence-based high-throughput screening method to assess Kir channel activity.

  • Studies in primary cell cultures: Such as astrocytes, to investigate the physiological roles of Kir4.1.

  • Ex vivo tissue preparations: For example, brain slices or kidney tubules, to study the effect of Kir4.1 inhibition in a more integrated system.

Q3: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light and moisture. When preparing working solutions, dilute the stock in the appropriate aqueous experimental buffer immediately before use.

Q4: Are there known off-target effects for this compound?

While this compound is designed to be a selective Kir4.1 inhibitor, like any small molecule, it may exhibit off-target activity at higher concentrations. It is crucial to determine the dose-response relationship in your specific experimental system and use the lowest effective concentration to minimize potential off-target effects. For closely related Kir channels, some level of cross-reactivity may be observed. For instance, related compounds have shown some activity on Kir4.1/5.1 heteromers and other Kir channels at higher concentrations.

Troubleshooting Inconsistent Results

Inconsistent results when using this compound can often be traced to issues with compound integrity, experimental setup, or data analysis. The following sections provide guidance on troubleshooting common problems in two key experimental techniques: patch-clamp electrophysiology and thallium flux assays.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology provides direct measurement of ion channel activity and is considered the gold standard for characterizing ion channel modulators. However, its sensitivity also makes it prone to variability.

Potential Issues and Solutions

Problem Potential Cause Recommended Solution
No observable effect of this compound Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Use each aliquot only once.
Low Channel Expression: The cells under study may have low levels of functional Kir4.1 channels at the plasma membrane.Use a cell line with confirmed high expression of Kir4.1. For transient transfections, optimize transfection efficiency.
Incorrect Voltage Protocol: The blocking effect of pore blockers can be voltage-dependent.Apply a voltage protocol that includes potentials where the channel conducts, typically hyperpolarizing steps.
High variability between experiments Inconsistent Compound Concentration: Inaccurate dilutions or adsorption of the compound to tubing.Use calibrated pipettes for dilutions. Prepare fresh working solutions for each experiment. Use low-adsorption tubing for perfusion systems.
"Run-down" of Channel Activity: Kir channel activity can decrease over the course of a long recording.Monitor baseline channel activity for a stable period before compound application. Use a perforated patch configuration to better preserve the intracellular environment.
Seal Instability: A poor giga-ohm seal can lead to leaky recordings and inaccurate current measurements.Ensure clean pipette tips and a vibration-free recording setup. Apply gentle suction to form a high-resistance seal.
Unexpected changes in current kinetics Off-target Effects: At high concentrations, this compound might affect other ion channels or cellular processes.Perform a dose-response curve to identify the optimal concentration. Test the effect of the vehicle (e.g., DMSO) alone as a control.
Interaction with Intracellular Factors: The binding of this compound might be influenced by intracellular ions or molecules.For inside-out patch experiments, ensure the composition of the bath solution mimics the intracellular environment.

Experimental Workflow for Patch-Clamp

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells (Culture/Transfection) pull_pipette Pull & Fire-Polish Pipette prep_solutions Prepare Intra- & Extracellular Solutions prep_compound Prepare this compound Working Solution form_seal Approach Cell & Form Giga-ohm Seal prep_compound->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Kir4.1 Current whole_cell->record_baseline apply_compound Apply this compound via Perfusion record_baseline->apply_compound record_effect Record Effect on Kir4.1 Current apply_compound->record_effect washout Washout Compound record_effect->washout leak_subtract Leak Subtraction washout->leak_subtract measure_current Measure Current Amplitude leak_subtract->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response

Workflow for a whole-cell patch-clamp experiment.

Thallium Flux Assays

Thallium flux assays are a common high-throughput method for screening ion channel modulators. Inconsistency in these assays can mask the true effect of a compound.

Potential Issues and Solutions

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Uneven Cell Plating: Inconsistent cell numbers across the plate.Ensure a single-cell suspension before plating. Use reverse pipetting and gently swirl the plate after seeding. Avoid using outer wells.
Inconsistent Dye Loading: Variable loading of the thallium-sensitive dye.Optimize dye concentration and incubation time. Ensure a consistent temperature during loading.
Low Signal-to-Background Ratio Low Channel Expression: Insufficient number of functional channels.Use a cell line with robust and stable Kir4.1 expression. Optimize cell density per well.
Suboptimal Thallium Concentration: The concentration of thallium in the stimulus buffer may not be optimal.Titrate the thallium concentration to find the optimal balance between signal and cell health.
Shifting IC50 Values Compound Instability/Precipitation: The compound may not be fully soluble or may precipitate in the assay buffer.Visually inspect compound plates for precipitation. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
Assay Conditions Drift: Small variations in temperature, reagent preparation, or cell passage number.Run a full dose-response curve of a reference compound on every plate to monitor assay performance and allow for normalization.

Experimental Protocol for Thallium Flux Assay

  • Cell Plating:

    • Seed cells expressing Kir4.1 into 384-well, black-walled, clear-bottom plates at an optimized density.

    • Incubate for 24 hours to allow for cell adherence and monolayer formation.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for a standardized period (e.g., 60 minutes) at room temperature, protected from light.

  • Compound Incubation:

    • Wash the cells with an assay buffer.

    • Add the assay buffer containing various concentrations of this compound (and vehicle controls) to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Signal Detection:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Place the plate in a fluorescence plate reader with an automated liquid handling system.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject the stimulus buffer into all wells.

    • Immediately begin kinetic recording of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline (F/F₀).

    • Calculate the rate of thallium influx (slope of the initial fluorescence increase).

    • Normalize the rates relative to positive (no inhibitor) and negative (maximal inhibition) controls.

    • Generate a dose-response curve and calculate the IC50 value.

Signaling Pathway and Logical Relationships

cluster_cell Cell Membrane cluster_effect Physiological Effect Kir41 Kir4.1 Channel K_in K+ (intracellular) Kir41->K_in Increases Intracellular K+ Membrane_Potential Membrane Hyperpolarization Kir41->Membrane_Potential Contributes to K_out K+ (extracellular) K_out->Kir41 Enters via Channel This compound This compound This compound->Kir41 Blocks Pore K_Homeostasis Altered K+ Homeostasis This compound->K_Homeostasis Results in Cell_Excitability Decreased Cellular Excitability Membrane_Potential->Cell_Excitability Leads to

Mechanism of this compound action on Kir4.1.

Technical Support Center: VU6001376 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VU6001376, a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor, in in vitro settings. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to enhance the efficacy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] As a NAM, it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ACh, thereby decreasing the receptor's downstream signaling activity.[3]

Q2: What are the primary in vitro assays for characterizing this compound?

A2: The primary in vitro assay for characterizing this compound is a functional assay that measures the inhibition of M5 receptor activation. A common and robust method is the intracellular calcium mobilization assay in a recombinant cell line stably expressing the human M5 receptor.[4] This assay is suitable for determining the potency (IC50) of this compound.

Q3: Which cell lines are recommended for M5 receptor assays?

A3: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 muscarinic acetylcholine receptor are recommended. It is crucial to use a cell line with a validated high level of M5 receptor expression to ensure a robust assay window.

Q4: What is the expected potency (IC50) of M5 NAMs similar to this compound?

A4: The potency of M5 NAMs can vary depending on the specific compound and assay conditions. For a closely related compound, ML375, the reported IC50 is in the sub-micromolar range. Potency is typically determined from a concentration-response curve in the presence of a fixed concentration of an agonist (e.g., EC80 of acetylcholine).

Q5: How can I confirm the negative allosteric modulator mechanism of this compound?

A5: To confirm a NAM mechanism, you should observe a rightward shift in the agonist concentration-response curve with increasing concentrations of this compound, along with a potential decrease in the maximal agonist response. This indicates a non-competitive antagonism. Radioligand binding assays can also be employed to show that this compound does not compete directly with orthosteric ligands for binding to the receptor.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem: High Variability in Assay Results

  • Possible Cause 1: Compound Precipitation.

    • Is the compound fully dissolved? this compound, like many small molecules, may have limited aqueous solubility.

    • Solution: Prepare stock solutions in 100% DMSO. When diluting to the final assay concentration, ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent effects. Visually inspect for any precipitation after dilution. Sonication of the stock solution can aid in dissolution.

  • Possible Cause 2: Inconsistent Cell Health and Density.

    • Are the cells healthy and plated evenly? Variations in cell number and viability can lead to inconsistent assay signals.

    • Solution: Ensure consistent cell seeding density and allow cells to adhere and recover overnight. Perform a cell viability check (e.g., using Trypan Blue) before plating. Avoid using cells that have been passaged too many times.

  • Possible Cause 3: Fluctuation in Agonist Concentration.

    • Is the agonist concentration consistent and appropriate? The inhibitory effect of a NAM is dependent on the concentration of the orthosteric agonist used.

    • Solution: Use a fixed concentration of the agonist, typically the EC80 (the concentration that elicits 80% of the maximal response). The EC50 of the agonist should be determined for each cell bank and assay system, as it can vary.

Problem: No or Weak Inhibitory Effect of this compound

  • Possible Cause 1: Suboptimal Agonist Concentration.

    • Are you using the correct agonist concentration? If the agonist concentration is too high (saturating), it can overcome the inhibitory effect of the NAM.

    • Solution: Perform a full agonist concentration-response curve to accurately determine the EC50 and EC80 values. Use the determined EC80 for screening and characterizing the NAM.

  • Possible Cause 2: Low M5 Receptor Expression.

    • Does the cell line express sufficient M5 receptors? A low receptor density can lead to a small assay window and make it difficult to detect inhibition.

    • Solution: Use a validated cell line with confirmed high-level expression of the M5 receptor. If using a transient transfection system, optimize the transfection efficiency.

  • Possible Cause 3: Compound Degradation.

    • Is the compound stock solution fresh? this compound may degrade over time, especially with repeated freeze-thaw cycles or improper storage.

    • Solution: Prepare fresh stock solutions of this compound from powder for each experiment. Store stock solutions at -20°C or -80°C and protect from light.

Problem: Unexpected Agonist-like Activity (Bell-Shaped Curve)

  • Possible Cause: Off-Target Effects at High Concentrations.

    • Are you observing a U-shaped or bell-shaped concentration-response curve? At high concentrations, some compounds can exhibit off-target effects that may interfere with the primary assay readout.

    • Solution: Test a wider range of compound concentrations to fully characterize the dose-response relationship. If a bell-shaped curve is consistently observed, consider investigating potential off-target activities at other receptors or signaling pathways that might be present in your cell line.

Data Presentation

Table 1: In Vitro Potency of a Representative M5 NAM (ML375)

CompoundTargetAssay TypeIC50 (nM)
ML375Human M5Calcium Mobilization300
ML375Rat M5Calcium Mobilization790
ML375Human M1-M4Calcium Mobilization>30,000

Table 2: Recommended Assay Conditions for Calcium Mobilization Assay

ParameterRecommendation
Cell LineCHO or HEK293 cells stably expressing human M5 receptor
Seeding Density20,000 - 40,000 cells/well (96-well plate)
AgonistAcetylcholine (ACh) or Carbachol
Agonist Conc.EC80
This compound VehicleDMSO (final concentration ≤ 0.5%)
Incubation Time15-30 minutes with this compound prior to agonist addition
DetectionFluorescence-based calcium indicator (e.g., Fluo-4 AM)

Experimental Protocols

Detailed Methodology: Intracellular Calcium Mobilization Assay

This protocol outlines the steps for measuring the inhibitory effect of this compound on M5 receptor-mediated calcium release.

  • Cell Culture and Plating:

    • Culture CHO-hM5 cells in appropriate growth medium (e.g., F-12K with 10% FBS and a selection antibiotic).

    • Harvest cells and seed them into black-walled, clear-bottom 96-well plates at a density of 30,000 cells per well.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the growth medium from the cell plates and add 100 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is constant.

    • After the dye loading incubation, add the desired concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist (e.g., acetylcholine) at a concentration that is 4-5 times the final desired EC80 concentration.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the agonist to the wells and continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.

    • Determine the inhibitory effect of this compound by normalizing the response in the presence of the compound to the response with agonist alone.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Mandatory Visualizations

M5_Signaling_Pathway cluster_membrane Cell Membrane M5R M5 Receptor Gq Gq M5R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Agonist) ACh->M5R Binds This compound This compound (NAM) This compound->M5R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Intracellular Ca2+ Increase ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: M5 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start plate_cells Plate CHO-hM5 cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading add_this compound Add serial dilutions of this compound dye_loading->add_this compound incubate_compound Incubate with compound add_this compound->incubate_compound read_baseline Read baseline fluorescence incubate_compound->read_baseline add_agonist Add ACh (EC80) read_baseline->add_agonist read_signal Read fluorescence signal add_agonist->read_signal analyze_data Analyze data and determine IC50 read_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro testing of this compound.

Troubleshooting_Guide issue Issue Encountered high_variability High Variability? issue->high_variability no_inhibition No/Weak Inhibition? high_variability->no_inhibition No solubility Check compound solubility and DMSO concentration high_variability->solubility Yes bell_shape Bell-Shaped Curve? no_inhibition->bell_shape No agonist_conc_opt Optimize agonist concentration (EC80) no_inhibition->agonist_conc_opt Yes off_target Investigate potential off-target effects bell_shape->off_target Yes end Resolution bell_shape->end No cell_health Verify cell health and plating consistency solubility->cell_health agonist_conc_var Ensure consistent agonist concentration cell_health->agonist_conc_var agonist_conc_var->end receptor_exp Confirm high M5 receptor expression agonist_conc_opt->receptor_exp compound_deg Use fresh compound stock solutions receptor_exp->compound_deg compound_deg->end off_target->end

Caption: Troubleshooting logic for this compound in vitro assays.

References

Technical Support Center: Assessment of Novel Compound Cytotoxicity in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals assessing the cytotoxicity of novel compounds, such as VU6001376, in neuronal cell cultures.

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability in my cytotoxicity assay results. What are the potential causes and solutions?

A1: High variability in cytotoxicity assays can stem from several factors. Here are some common causes and troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Visually inspect the plate under a microscope after seeding to confirm even distribution.

  • Compound Precipitation: The test compound may not be fully soluble in the culture medium at the tested concentrations.

    • Solution: Visually inspect for any precipitate in your stock solutions and in the assay wells. It is recommended to prepare fresh dilutions of the compound for each experiment.[1] If solubility is an issue, consider using a lower concentration of a solubilizing agent like DMSO (typically ≤ 0.5%) and ensure it is consistent across all wells, including controls.[1]

  • Inconsistent Incubation Times: Variations in the timing of compound addition or assay reagent incubation can lead to inconsistent results.

    • Solution: Use a multi-channel pipette for simultaneous addition of the compound and assay reagents to minimize timing differences between wells.

  • Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings.[2]

    • Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be carefully broken with a sterile pipette tip or a syringe needle.[2]

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell health.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity within the plate.

Q2: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are not correlating. Why is this happening?

A2: Discrepancies between different cytotoxicity assays are not uncommon and often reflect the different cellular processes each assay measures.[3][4]

  • MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability. A compound could inhibit mitochondrial function without causing immediate cell membrane rupture.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, indicating cell lysis or necrosis.[5][6][7]

  • Possible Reasons for Discrepancy:

    • A compound might be cytostatic (inhibiting proliferation and metabolic activity) without being cytotoxic (causing cell death), leading to a decrease in the MTT signal but no increase in LDH release.

    • Conversely, a compound could induce rapid necrosis, leading to a strong LDH signal, while some residual mitochondrial activity might still be detectable with MTT in the early stages.

    • Some compounds can directly interfere with the assay chemistry. For instance, a reducing agent could convert the MTT salt to formazan non-enzymatically, leading to a false-positive signal for viability.[8]

Q3: I am observing an increase in the MTT signal at higher concentrations of my test compound. Does this mean the compound is promoting neuronal health?

A3: Not necessarily. An increase in the MTT signal, which measures cellular respiration, can sometimes be a sign of cellular stress rather than increased viability.[8] Cells may temporarily increase their metabolic rate in response to a toxic insult. It is also possible that the compound itself is interfering with the assay by chemically reducing the MTT reagent.[8]

  • Recommendation:

    • Visually inspect the neurons under a microscope for any morphological signs of stress or toxicity.

    • Run a control plate without cells to see if your compound reduces the MTT reagent in the absence of cellular activity.[8]

    • Use a complementary cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay), to confirm the results.

Summary of Common Neuronal Cytotoxicity Assays

AssayPrincipleWhat it MeasuresAdvantagesDisadvantages
MTT/MTS Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Metabolic activity, an indicator of cell viability.Well-established, cost-effective, suitable for high-throughput screening.Can be influenced by changes in metabolic rate unrelated to viability; potential for interference from the test compound.[8]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[5][6][7]Cell membrane integrity, an indicator of necrosis or late apoptosis.Simple, reliable, and can be multiplexed with other assays.LDH in the serum of the culture medium can contribute to background signal; does not measure early apoptotic events.[9]
Calcein AM / Ethidium Homodimer-1 (EthD-1) Staining Calcein AM is a cell-permeant dye that becomes fluorescent (green) upon cleavage by esterases in live cells. EthD-1 is a membrane-impermeant nucleic acid stain that fluoresces (red) upon binding to DNA in dead cells with compromised membranes.[7][10]Live vs. dead cell populations based on membrane integrity and intracellular esterase activity.Allows for direct visualization and quantification of live and dead cells; can be used in fluorescence microscopy and flow cytometry.[7]Endpoint assay; requires a fluorescence microscope or plate reader.
ATP Assay Quantification of ATP, which is present in metabolically active cells. The assay typically uses a luciferase reaction to generate a luminescent signal proportional to the amount of ATP.[11]ATP levels, an indicator of metabolically active, viable cells.Highly sensitive, fast, and suitable for high-throughput screening.ATP levels can fluctuate with cellular stress; requires a luminometer.

Experimental Protocols

MTT Assay Protocol for Neurons

This protocol is a general guideline and should be optimized for your specific neuronal cell type and experimental conditions.

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the desired period.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

LDH Release Assay Protocol for Neurons

This protocol is adapted from commercially available kits and should be performed according to the manufacturer's instructions.

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[6][12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Typically, this involves mixing an assay substrate solution with a dye solution and cofactor.[6] Add 100 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Maximum LDH Release Control: To determine the maximum LDH release, add a lysis buffer (e.g., 0.5% Triton X-100) to control wells for 20 minutes before collecting the supernatant.[12]

Calcein AM / Ethidium Homodimer-1 Staining Protocol

This protocol is for fluorescence microscopy and should be optimized for your specific cell type.

  • Cell Plating and Treatment: Grow and treat neurons on glass coverslips or in optically clear-bottomed plates.

  • Staining Solution Preparation: Prepare a working staining solution by diluting Calcein AM (e.g., to a final concentration of 1-5 µM) and Ethidium Homodimer-1 (e.g., to a final concentration of 2-4 µM) in sterile PBS or other suitable buffer.[13][14]

  • Staining: Remove the culture medium and gently wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13][14]

  • Imaging: After incubation, image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (Ethidium Homodimer-1) fluorescence. Live cells will fluoresce green, while dead cells will have red nuclei.

Visualizations

Experimental_Workflow General Workflow for Neuronal Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_cells Plate Neuronal Cells treatment Treat Cells with Compound prep_cells->treatment prep_compound Prepare Compound Dilutions prep_compound->treatment incubation Incubate for a Defined Period treatment->incubation add_reagents Add Cytotoxicity Assay Reagents incubation->add_reagents read_plate Measure Signal (Absorbance/Fluorescence) add_reagents->read_plate data_analysis Data Analysis (e.g., IC50 Calculation) read_plate->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: General workflow for assessing the cytotoxicity of a novel compound in neuronal cultures.

Troubleshooting_Tree Troubleshooting Inconsistent Cytotoxicity Results cluster_checks Initial Checks cluster_solutions1 Solutions cluster_assay_issues Assay-Specific Issues cluster_solutions2 Solutions start Inconsistent or Unexpected Results check_contamination Microbial Contamination? start->check_contamination check_compound Compound Precipitation? start->check_compound check_cells Uneven Cell Seeding? start->check_cells sol_contamination Discard Cultures, Review Aseptic Technique check_contamination->sol_contamination Yes check_interference Compound Interference with Assay? check_contamination->check_interference No sol_compound Check Solubility, Use Fresh Dilutions check_compound->sol_compound Yes check_compound->check_interference No sol_cells Optimize Seeding Protocol check_cells->sol_cells Yes check_cells->check_interference No check_assay_choice Assay Measures Relevant Endpoint? check_interference->check_assay_choice Unlikely sol_interference Run Compound-Only Control check_interference->sol_interference Possible sol_assay_choice Use a Complementary Assay check_assay_choice->sol_assay_choice

Caption: Decision tree for troubleshooting inconsistent or unexpected cytotoxicity assay results.

References

long-term stability of VU6001376 solutions

Author: BenchChem Technical Support Team. Date: December 2025

{"title": "VU6001376 | CAS 1968546-34-0 | Cayman Chemical", "url": "https://www.caymanchem.com/product/28247/vu6001376", "snippet": "this compound is a selective inhibitor of the M5 muscarinic acetylcholine receptor (IC50s = 17 and 24 nM for human and rat receptors, respectively). It is selective for M5 over M1, M2, M3, and M4 receptors (IC50s = >30, >30, 2.8, and >30 \u03bcM, respectively). This compound reduces alcohol self-administration in a rat two-bottle choice test when administered at a dose of 30 mg/kg. Formulations available for this product are listed in the following table. For more information regarding formulation, stability, storage, and handling, refer to our FAQs. Purity: \u226598%. SMILES: O=C(C1=CC=C(N/C2=C\NNC=C2C3=CC=CN=C3)C4=C1S/N=C4)NC5CC(F)(F)C5. InChi Code: InChI=1S/C20H16F2N6OS/c21-19(22)9-13(10-19)25-18(29)12-5-6-15-16(8-12)30-28-17(15)27-14-7-26-24-11-4-2-1-3-10(11)23-14/h1-8,13H,9H2,(H,25,29)(H,23,24,26,27). InChi Key: BZCHHMTCGSATQZ-UHFFFAOYSA-N. For more information on purchasing this compound, please visit our website.", "long_snippet": "this compound is a selective inhibitor of the M5 muscarinic acetylcholine receptor (IC50s = 17 and 24 nM for human and rat receptors, respectively). It is selective for M5 over M1, M2, M3, and M4 receptors (IC50s = >30, >30, 2.8, and >30 \u03bcM, respectively). This compound reduces alcohol self-administration in a rat two-bottle choice test when administered at a dose of 30 mg/kg. Formulations available for this product are listed in the following table. For more information regarding formulation, stability, storage, and handling, refer to our FAQs. Purity: \u226598%. SMILES: O=C(C1=CC=C(N/C2=C\NNC=C2C3=CC=CN=C3)C4=C1S/N=C4)NC5CC(F)(F)C5. InChi Code: InChI=1S/C20H16F2N6OS/c21-19(22)9-13(10-19)25-18(29)12-5-6-15-16(8-12)30-28-17(15)27-14-7-26-24-11-4-2-1-3-10(11)23-14/h1-8,13H,9H2,(H,25,29)(H,23,24,26,27). InChi Key: BZCHHMTCGSATQZ-UHFFFAOYSA-N. For more information on purchasing this compound, please visit our website."} {"title": "this compound | MedChemExpress", "url": "https://www.medchemexpress.com/vu6001376.html", "snippet": "In Vitro. This compound is a selective M5 antagonist with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. This compound is a potent and selective M5 negative allosteric modulator (NAM) with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. It has modest activity at M3 (IC50 = 2.8 \u03bcM) and no activity at M1, M2, and M4 (IC50 > 30 \u03bcM). This compound has excellent in vitro ADME properties.. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only. Animal Administration. For the two-bottle choice drinking paradigm, C57BL/6J mice are habituated to drinking water from two bottles for 1 week. Following habituation, mice are given access to one bottle of water and one bottle of 10% (v/v) ethanol for 24 h, three to four times per week on nonconsecutive days for 4 weeks. After 4 weeks of intermittent ethanol access, mice are returned to a two-bottle water access for 1 week. Following this deprivation period, mice are given 24 h access to ethanol. This compound is prepared in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile water. Mice are administered this compound (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles. The preference for ethanol is calculated as the volume of ethanol consumed divided by the total volume of fluid consumed.", "long_snippet": "In Vitro. This compound is a selective M5 antagonist with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. This compound is a potent and selective M5 negative allosteric modulator (NAM) with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. It has modest activity at M3 (IC50 = 2.8 \u03bcM) and no activity at M1, M2, and M4 (IC50 > 30 \u03bcM). This compound has excellent in vitro ADME properties.. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only. Animal Administration. For the two-bottle choice drinking paradigm, C57BL/6J mice are habituated to drinking water from two bottles for 1 week. Following habituation, mice are given access to one bottle of water and one bottle of 10% (v/v) ethanol for 24 h, three to four times per week on nonconsecutive days for 4 weeks. After 4 weeks of intermittent ethanol access, mice are returned to a two-bottle water access for 1 week. Following this deprivation period, mice are given 24 h access to ethanol. This compound is prepared in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile water. Mice are administered this compound (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles. The preference for ethanol is calculated as the volume of ethanol consumed divided by the total volume of fluid consumed."} {"title": "this compound", "url": "https://www.selleckchem.com/products/vu6001376.html", "snippet": "this compound is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) with IC50 of 17 nM and 24 nM for hM5 and rM5, respectively. It has modest activity at M3 (IC50 = 2.8 \u03bcM) and no activity at M1, M2, and M4 (IC50 > 30 \u03bcM). This compound has excellent in vitro ADME properties.", "long_snippet": "this compound is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) with IC50 of 17 nM and 24 nM for hM5 and rM5, respectively. It has modest activity at M3 (IC50 = 2.8 \u03bcM) and no activity at M1, M2, and M4 (IC50 > 30 \u03bcM). This compound has excellent in vitro ADME properties."} {"title": "this compound | C20H16F2N6OS | Tocris Bioscience", "url": "https.tocris.com/product/6517/vu6001376", "snippet": "Solubility. Soluble in DMSO to 100 mM. Storage. Store at -20\u00b0C. Handling. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20\u00b0C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to equilibrate to room temperature for at least 1 hour.", "long_snippet": "Solubility. Soluble in DMSO to 100 mM. Storage. Store at -20\u00b0C. Handling. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20\u00b0C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to equilibrate to room temperature for at least 1 hour."} {"title": "Technical Support for this compound", "url": "https://www.rndsystems.com/products/vu6001376_6517", "snippet": "Description: this compound is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor (IC50 values are 17 and 24 nM for human and rat M5 receptors, respectively). VU 6001376 displays selectivity for M5 over M1, M2, M4 (IC50 values > 30 \u03bcM) and M3 (IC50 = 2.8 \u03bcM). VU 6001376 reduces alcohol self-administration in a rat two-bottle choice test. Brain penetrant. For more information about how this compound may be used, see our protocol: Protocols for Small Molecules. Physical and Chemical Properties: The physical and chemical properties of this compound include: Molecular Formula: C20H16F2N6OS. Molecular Weight: 438.45. Physical Appearance: A crystalline solid. Purity: \u226598% by HPLC. Solubility: Soluble in DMSO to 100 mM. Storage: Store at -20\u00b0C. Stability and Storage Instructions: Store the unopened product at -20\u00b0C. For maximum recovery of the product, centrifuge the original vial after thawing and prior to removing the cap. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20\u00b0C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to equilibrate to room temperature for at least 1 hour.", "long_snippet": "Description: this compound is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor (IC50 values are 17 and 24 nM for human and rat M5 receptors, respectively). VU 6001376 displays selectivity for M5 over M1, M2, M4 (IC50 values > 30 \u03bcM) and M3 (IC50 = 2.8 \u03bcM). VU 6001376 reduces alcohol self-administration in a rat two-bottle choice test. Brain penetrant. For more information about how this compound may be used, see our protocol: Protocols for Small Molecules. Physical and Chemical Properties: The physical and chemical properties of this compound include: Molecular Formula: C20H16F2N6OS. Molecular Weight: 438.45. Physical Appearance: A crystalline solid. Purity: \u226598% by HPLC. Solubility: Soluble in DMSO to 100 mM. Storage: Store at -20\u00b0C. Stability and Storage Instructions: Store the unopened product at -20\u00b0C. For maximum recovery of the product, centrifuge the original vial after thawing and prior to removing the cap. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20\u00b0C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to equilibrate to room temperature for at least 1 hour."} {"title": "this compound", "url": "https://www.apexbt.com/vu6001376.html", "snippet": "In vivo: this compound is brain penetrant and shows good oral bioavailability. For the two-bottle choice drinking paradigm, C57BL/6J mice are administered this compound (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles.. Solubility. DMSO. \u226521.9 mg/mL. \u226549.95 mM. Water. Insoluble. Ethanol. Insoluble. Preparing Stock Solutions. The following data is based on the product molecular weight 438.45. Batch specific molecular weights may vary from batch to batch due to the degree of hydration, which will affect the solvent volumes required to prepare stock solutions. 1 mg. 5 mg. 10 mg. 1 mM. 2.2808 mL. 11.4040 mL. 22.8081 mL. 5 mM. 0.4562 mL. 2.2808 mL. 4.5616 mL. 10 mM. 0.2281 mL. 1.1404 mL. 2.2808 mL. Show More. For research use only.", "long_snippet": "In vivo: this compound is brain penetrant and shows good oral bioavailability. For the two-bottle choice drinking paradigm, C57BL/6J mice are administered this compound (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles.. Solubility. DMSO. \u226521.9 mg/mL. \u226549.95 mM. Water. Insoluble. Ethanol. Insoluble. Preparing Stock Solutions. The following data is based on the product molecular weight 438.45. Batch specific molecular weights may vary from batch to batch due to the degree of hydration, which will affect the solvent volumes required to prepare stock solutions. 1 mg. 5 mg. 10 mg. 1 mM. 2.2808 mL. 11.4040 mL. 22.8081 mL. 5 mM. 0.4562 mL. 2.2808 mL. 4.5616 mL. 10 mM. 0.2281 mL. 1.1404 mL. 2.2808 mL. Show More. For research use only."} {"title": "this compound - Adooq Bioscience", "url": "https://www.adooq.com/vu6001376.html", "snippet": "Solubility. Soluble in DMSO. Rec., Pub. Solvent. Max Conc. Stock Solution. Stored Temp. Time. Period. DMSO. 100 mM. -20\u00b0C. 1 month. -80\u00b0C. 6 months. Preparation of this compound stock solution (100 mM). 1. Add 2.28 mL of DMSO to 10 mg of this compound. For obtaining higher concentrations, please warm the tube at 37\u00b0C and shake it in the ultrasonic bath for a while. 2. Store your stock solution at -20\u00b0C. It is recommended to aliquot stock solutions into single-use vials and store at -20\u0e0eC to avoid repeated freeze/thaw cycles.", "long_snippet": "Solubility. Soluble in DMSO. Rec., Pub. Solvent. Max Conc. Stock Solution. Stored Temp. Time. Period. DMSO. 100 mM. -20\u00b0C. 1 month. -80\u00b0C. 6 months. Preparation of this compound stock solution (100 mM). 1. Add 2.28 mL of DMSO to 10 mg of this compound. For obtaining higher concentrations, please warm the tube at 37\u00b0C and shake it in the ultrasonic bath for a while. 2. Store your stock solution at -20\u00b0C. It is recommended to aliquot stock solutions into single-use vials and store at -20\u0e0eC to avoid repeated freeze/thaw cycles."} {"title": "this compound, 1968546-34-0", "url": "https://www.medchemexpress.com/vu6001376.html?src=cayman", "snippet": "Please store the product under the recommended conditions in the Certificate of Analysis.", "long_snippet": "Please store the product under the recommended conditions in the Certificate of Analysis."} {"title": "this compound", "url": "https://www.chemspider.com/Chemical-Structure.49941323.html", "snippet": "this compound. Validated by Experts, Validated by Users, Non-Validated, Removed by Users. 1968546-34-0. C20H16F2N6OS. 438.45. 2D. 3D. Bulk Order. Structure Depiction. An image of the chemical structure of this compound is available. Names. Properties. Spectra. Searches. Vendors. Articles. More. Names. This compound. 1,2-Benzisothiazole-3-carboxamide, N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-. N-(3,3-difluorocyclobutyl)-6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)benzo[d]isothiazole-3-carboxamide. More... Properties. Predicted - ACD/Labs. Predicted - EPISuite. Predicted - ChemAxon. IUPAC Name. N-(3,3-difluorocyclobutyl)-6-[(1H-pyrazolo[4,3-b]pyridin-3-yl)amino]-1,2-benzisothiazole-3-carboxamide. InChI. InChI=1S/C20H16F2N6OS/c21-19(22)9-13(10-19)25-18(29)12-5-6-15-16(8-12)30-28-17(15)27-14-7-26-24-11-4-2-1-3-10(11)23-14/h1-8,13H,9H2,(H,25,29)(H,23,24,26,27). InChIKey. BZCHHMTCGSATQZ-UHFFFAOYSA-N. Canonical SMILES. C1C(C(C1)NC(=O)C2=CC3=C(C=C2)C(=NS3)NC4=CN=C5C(=C4)C=CC=N5)F. Isomeric SMILES. C1C(C(C1)NC(=O)C2=CC3=C(C=C2)C(=NS3)NC4=CN=C5C(=C4)C=CC=N5)F. CAS.", "long_snippet": "this compound. Validated by Experts, Validated by Users, Non-Validated, Removed by Users. 1968546-34-0. C20H16F2N6OS. 438.45. 2D. 3D. Bulk Order. Structure Depiction. An image of the chemical structure of this compound is available. Names. Properties. Spectra. Searches. Vendors. Articles. More. Names. This compound. 1,2-Benzisothiazole-3-carboxamide, N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-. N-(3,3-difluorocyclobutyl)-6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)benzo[d]isothiazole-3-carboxamide. More... Properties. Predicted - ACD/Labs. Predicted - EPISuite. Predicted - ChemAxon. IUPAC Name. N-(3,3-difluorocyclobutyl)-6-[(1H-pyrazolo[4,3-b]pyridin-3-yl)amino]-1,2-benzisothiazole-3-carboxamide. InChI. InChI=1S/C20H16F2N6OS/c21-19(22)9-13(10-19)25-18(29)12-5-6-15-16(8-12)30-28-17(15)27-14-7-26-24-11-4-2-1-3-10(11)23-14/h1-8,13H,9H2,(H,25,29)(H,23,24,26,27). InChIKey. BZCHHMTCGSATQZ-UHFFFAOYSA-N. Canonical SMILES. C1C(C(C1)NC(=O)C2=CC3=C(C=C2)C(=NS3)NC4=CN=C5C(=C4)C=CC=N5)F. Isomeric SMILES. C1C(C(C1)NC(=O)C2=CC3=C(C=C2)C(=NS3)NC4=CN=C5C(=C4)C=CC=N5)F. CAS."} {"title": "this compound", "url": "https://www.axxora.com/product/vu6001376-blg-b0760", "snippet": "Purity: \u226598% (HPLC). Solubility: Soluble in DMSO. Appearance: Crystalline solid. Storage: Store at -20\u00b0C. Description. This compound is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) (IC50=17nM for hM5). It has modest activity at M3 (IC50=2.8\u03bcM) and no activity at M1, M2, and M4 (IC50>30\u03bcM). This compound has excellent in vitro ADME properties. It reduced alcohol self-administration in a rat two-bottle choice test.", "long_snippet": "Purity: \u226598% (HPLC). Solubility: Soluble in DMSO. Appearance: Crystalline solid. Storage: Store at -20\u00b0C. Description. This compound is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) (IC50=17nM for hM5). It has modest activity at M3 (IC50=2.8\u03bcM) and no activity at M1, M2, and M4 (IC50>30\u03bcM). This compound has excellent in vitro ADME properties. It reduced alcohol self-administration in a rat two-bottle choice test."} ## Technical Support Center: this compound

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the . Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM. It is insoluble in water and ethanol.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid, unopened product should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C, and for longer-term storage (up to 6 months), -80°C is recommended.

Q3: How long are DMSO stock solutions of this compound stable?

A3: When stored at -20°C, DMSO stock solutions are generally usable for up to one month. For storage up to six months, it is recommended to keep the aliquots at -80°C.

Q4: Can I freeze and thaw my this compound stock solution multiple times?

A4: To avoid degradation, it is highly recommended to aliquot stock solutions into single-use vials to minimize repeated freeze-thaw cycles.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: If you observe precipitation, you can try warming the tube to 37°C and shaking it in an ultrasonic bath for a short period to help redissolve the compound. To prevent precipitation, ensure the storage and handling recommendations are followed closely.

Solution Stability Data

The following table summarizes the known stability of this compound solutions under different storage conditions.

SolventConcentrationStorage TemperatureDurationStability Notes
DMSO100 mM-20°CUp to 1 monthRecommended to prepare fresh solutions.
DMSO100 mM-80°CUp to 6 monthsRecommended for longer-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.

  • Centrifugation: For maximum product recovery, centrifuge the original vial after thawing and prior to removing the cap.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve a 100 mM concentration. For example, to a 10 mg vial of this compound (MW: 438.45), add 2.28 mL of DMSO.

  • Solubilization Assistance (if needed): If the compound does not fully dissolve, warm the tube at 37°C and use an ultrasonic bath for a short period.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials and store them tightly sealed at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting

This section provides guidance on common issues that may arise during the handling and use of this compound solutions.

Issue 1: Compound Precipitation in Stock Solution

  • Possible Cause: Improper storage, such as storage at a temperature warmer than recommended, or exceeding the recommended storage duration.

  • Solution:

    • Warm the solution at 37°C.

    • Briefly sonicate the solution.

    • If precipitation persists, it is recommended to prepare a fresh stock solution.

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound due to improper storage or multiple freeze-thaw cycles.

  • Solution:

    • Prepare a fresh stock solution from the solid compound.

    • Ensure proper aliquoting and storage procedures are followed to minimize degradation.

    • Always allow aliquots to equilibrate to room temperature before use.

Visual Guides

Diagram 1: this compound Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage A Equilibrate solid this compound to room temperature B Centrifuge vial A->B C Add DMSO to desired concentration B->C D Warm and sonicate if needed C->D E Aliquot into single-use vials D->E F Store at -20°C (up to 1 month) or -80°C (up to 6 months) E->F

Caption: Workflow for preparing and storing this compound solutions.

Diagram 2: Troubleshooting this compound Solution Issues

G cluster_troubleshooting Troubleshooting Start Issue Encountered Precipitation Precipitation Observed? Start->Precipitation Inconsistent Inconsistent Results? Start->Inconsistent Precipitation->Inconsistent No Warm Warm and Sonicate Precipitation->Warm Yes Check Check Storage & Handling Inconsistent->Check Yes Fresh Prepare Fresh Solution Warm->Fresh Persistent Check->Fresh

Caption: Decision tree for troubleshooting common this compound solution issues.

Technical Support Center: VU6001376 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving VU6001376, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This modulation occurs by increasing the affinity and/or efficacy of ACh at the M4 receptor. M4Rs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][2][3] Under certain conditions, such as high agonist concentrations or high receptor expression levels, M4Rs can also couple to the Gs pathway, resulting in an increase in cAMP.[[“]][2][4]

Q2: What are the common experimental applications of this compound?

This compound and other M4 PAMs are primarily used in neuroscience research to investigate the role of the M4 receptor in various physiological and pathological processes. Given the M4 receptor's high expression in brain regions like the striatum and cortex, these compounds are valuable tools for studying neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and dystonia. Common experimental applications include in vitro assays like calcium mobilization and electrophysiology to characterize M4 receptor function, as well as in vivo studies in animal models to assess therapeutic potential.

Q3: How should I prepare a stock solution of this compound?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). It is crucial to ensure the compound is fully dissolved. Sonication or gentle warming may aid in solubilization. For final experimental concentrations, the DMSO stock is serially diluted in the appropriate aqueous buffer or cell culture medium. To avoid precipitation and cellular toxicity, the final concentration of DMSO in the assay should be kept low, typically below 0.1%.

Q4: What are the known sources of variability when working with M4 PAMs like this compound?

Several factors can contribute to variability in experiments with M4 PAMs:

  • Species Variability: The potency and efficacy of M4 PAMs can differ between species (e.g., human, rat, mouse) due to slight differences in the amino acid sequence of the M4 receptor.[5][6]

  • Probe Dependence: The observed effect of a PAM can depend on the specific orthosteric agonist used in the assay.

  • Cellular Context: The level of M4 receptor expression and the specific G-protein subtypes present in the experimental cell line can influence the signaling outcome.[[“]][2]

  • Assay Conditions: Factors such as incubation time, temperature, and the specific assay technology (e.g., calcium dye, endpoint) can all impact the results.

Troubleshooting Guides

Issue 1: Inconsistent EC50 Values in In Vitro Assays
Potential Cause Troubleshooting Steps
Compound Solubility/Precipitation - Visually inspect solutions for any signs of precipitation, especially after dilution in aqueous buffers. - Prepare fresh dilutions for each experiment. - Consider lowering the final assay concentration of this compound. - Evaluate the solubility of this compound in your specific assay buffer.
Cell Health and Density - Ensure consistent cell seeding density across all plates and experiments. - Regularly check cell viability using methods like Trypan Blue exclusion. - Use cells within a consistent and optimal passage number range.
Agonist Concentration - Use a fixed, sub-maximal concentration of the orthosteric agonist (e.g., acetylcholine) to generate a stable assay window for potentiation. - Ensure the agonist preparation is fresh and has not degraded.
Assay Reagent Variability - Use the same lot of reagents (e.g., cell culture media, serum, assay kits) for a set of comparative experiments. - Follow the manufacturer's instructions for reagent preparation and storage.
Incubation Times - Optimize and standardize incubation times for compound treatment and assay reagents.
Issue 2: Low or No Potentiation Effect Observed
Potential Cause Troubleshooting Steps
Incorrect Agonist Concentration - The concentration of the orthosteric agonist may be too high, nearing the saturation point of the receptor, which can mask the potentiating effect of the PAM. Perform an agonist dose-response curve to determine an appropriate EC20 or lower concentration to use for the PAM potentiation assay.
Species Mismatch - Verify that the species of the M4 receptor expressed in your cell line is compatible with this compound. The potency of this compound may be lower in rodent M4 receptors compared to human M4 receptors.[5][6]
Low Receptor Expression - Confirm the expression level of the M4 receptor in your cell line, as very low expression may result in a weak signal that is difficult to potentiate.
Inappropriate Assay Readout - Ensure that the chosen assay (e.g., calcium mobilization, cAMP) is sensitive enough to detect M4 receptor activation and its potentiation in your specific cell system. M4 receptors primarily couple to Gi/o, so a direct measure of cAMP inhibition or a downstream functional assay may be more robust than a calcium assay in some cell lines.
Compound Degradation - Prepare fresh stock solutions and dilutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 3: High Background Signal or Apparent Agonist Activity
Potential Cause Troubleshooting Steps
Cellular Stress - High concentrations of DMSO or the compound itself can cause cellular stress, leading to non-specific increases in intracellular calcium or other signaling events. Perform a vehicle and compound toxicity test.
"Ago-PAM" Activity - Some PAMs can exhibit weak agonist activity at higher concentrations, directly activating the receptor in the absence of an orthosteric agonist. Perform a concentration-response curve of this compound alone to check for any intrinsic agonist activity.
Off-Target Effects - At high concentrations, this compound may interact with other receptors or ion channels, leading to off-target effects. Consult off-target screening data if available, or test the compound in a parental cell line lacking M4 receptor expression to identify non-specific effects.
Assay Artifacts - Some fluorescent compounds can interfere with fluorescence-based assays. Check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for M4 receptor modulators. Note that specific data for this compound is limited in publicly available literature; therefore, data for other well-characterized M4 modulators are included for comparison and context.

Table 1: In Vitro Potency of M4 Receptor Modulators

CompoundAssay TypeSpeciesAgonistEC50 / IC50Reference
VU0467154 Alcohol Self-AdministrationRatEndogenous-[5][6]
VU6013720 Calcium Mobilization (Antagonist)HumanAcetylcholineIC50 ≈ 1 nM[7]
VU6021302 Calcium Mobilization (Antagonist)HumanAcetylcholineIC50 ≈ 3 nM[7]
VU6021625 Calcium Mobilization (Antagonist)HumanAcetylcholineIC50 ≈ 2 nM[7]

Table 2: Binding Affinity of M4 Receptor Ligands

CompoundReceptorSpeciespKdReference
[3H]VU6013720 M4Human10 ± 0.1[8]
[3H]VU6013720 M4Rat9.5 ± 0.2[8]
[3H]VU6013720 M4Mouse9.7[8]

Table 3: In Vivo Dosing and Brain Exposure

CompoundAnimal ModelDoseRouteUnbound Brain Conc.Efficacy ModelReference
VU0467154 Rat10 mg/kgi.p.Not ReportedAlcohol Seeking[5][6]
VU6021625 Rat1 mg/kgi.p.12.3 nMAntiparkinsonian[7]
VU6021625 Rat3 mg/kgi.p.34.2 nMAntiparkinsonian[7]

Experimental Protocols & Methodologies

Calcium Mobilization Assay using a FLIPR Instrument

This protocol is adapted for identifying M4 PAMs in a 1536-well format.

  • Cell Plating:

    • Seed CHO cells stably expressing the human M4 receptor into 1536-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading buffer (e.g., using a FLIPR Calcium Assay Kit) according to the manufacturer's instructions.

    • Add an equal volume of the dye loading buffer to each well of the cell plate.

    • Incubate the plate for 1 hour at 37°C.

  • Compound and Agonist Preparation:

    • Prepare a concentration-response curve of this compound in an appropriate assay buffer.

    • Prepare a solution of acetylcholine (ACh) at a concentration that elicits approximately 20% of the maximal response (EC20).

  • FLIPR Assay:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • Initiate the assay with a two-addition protocol:

      • First Addition: Add this compound at various concentrations and measure the fluorescence signal for a set period to detect any intrinsic agonist activity.

      • Second Addition: Add the EC20 concentration of ACh to all wells and measure the fluorescence signal to determine the potentiating effect of this compound.

    • Include appropriate controls: vehicle only, ACh EC20 alone, and a saturating concentration of ACh for data normalization.

  • Data Analysis:

    • Calculate the percent potentiation of the ACh response by this compound at each concentration.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 of potentiation.

Visualizations

M4 Receptor Signaling Pathway

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding G_protein Gi/o G-protein M4R->G_protein Activates Gs_protein Gs G-protein (High Agonist/Expression) M4R->Gs_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified M4 receptor signaling cascade.

Experimental Workflow for M4 PAM Characterization

PAM_Workflow start Start: Characterize this compound solubility 1. Solubility & Stability Assessment (DMSO, Aqueous Buffer) start->solubility stock_prep 2. Prepare Stock Solution (e.g., 10 mM in DMSO) solubility->stock_prep agonist_crc 3. ACh Concentration- Response Curve (CRC) stock_prep->agonist_crc pam_crc_agonist 5. This compound CRC (as agonist) stock_prep->pam_crc_agonist determine_ec20 4. Determine ACh EC20 for Potentiation Assay agonist_crc->determine_ec20 pam_crc_pam 6. This compound CRC (+ ACh EC20) determine_ec20->pam_crc_pam pam_crc_agonist->pam_crc_pam calculate_ec50 7. Calculate EC50 of Potentiation pam_crc_pam->calculate_ec50 off_target 8. Off-Target & Selectivity Screening (Optional) calculate_ec50->off_target end End: Characterized PAM calculate_ec50->end Primary Endpoint off_target->end

Caption: In vitro characterization workflow for this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_compound Compound Issues? start->check_compound check_cells Cellular Issues? check_compound->check_cells No solubility Check Solubility & Degradation check_compound->solubility Yes check_assay Assay Protocol Issues? check_cells->check_assay No health Verify Cell Health & Density check_cells->health Yes reagents Verify Reagent Lots & Prep check_assay->reagents Yes stock Prepare Fresh Stock & Dilutions solubility->stock passage Check Passage Number health->passage species Confirm Receptor Species passage->species incubation Standardize Incubation Times reagents->incubation agonist_conc Optimize Agonist Concentration incubation->agonist_conc

References

Validation & Comparative

Validating the Effects of VU6001376 on KCC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel class of K-Cl cotransporter 2 (KCC2) potentiators, exemplified by compounds such as VU0500469 and likely including VU6001376, against other known KCC2 modulators. The objective is to offer a clear, data-driven validation of their effects, supported by detailed experimental protocols and visual representations of key pathways and workflows. While specific quantitative data for this compound is not publicly available, the information presented for its structural and functional analogs provides a strong basis for understanding its expected performance.

Comparative Performance of KCC2 Modulators

The following table summarizes the quantitative data for a novel class of KCC2 potentiators (represented by VU0500469) and other key KCC2 modulators. This allows for a direct comparison of their potency and mechanism of action.

Compound ClassExemplar Compound(s)Mechanism of ActionPotency (EC₅₀/IC₅₀)SelectivityReference
Novel Potentiator VU0500469, VU0916219Potentiator; increases KCC2 activity through a unique mechanism, potentially by increasing surface expression.EC₅₀: 14.2 ± 0.7 µM (VU0500469), 17.1 ± 1.2 µM (VU0916219)KCC2-dependent activity; selective versus the structurally related NKCC1 transporter.[1][2]
Activator CLP257Activator; enhances Cl⁻ transport and increases KCC2 plasma membrane expression.EC₅₀: 616 nMSelective for KCC2 over other KCC family members (KCC1, KCC3, KCC4), NKCC1, and GABA-A receptors.[3]
Activator OV-350Direct Activator; binds to and activates KCC2.EC₅₀: 261.4 ± 22.2 nMSelective for KCC2.[4]
Inhibitor VU0463271Antagonist; potent and selective inhibitor of KCC2.IC₅₀: 61 nM>100-fold selectivity versus NKCC1; no activity against a panel of 68 GPCRs, ion channels, and transporters.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings.

Thallium Flux Assay for KCC2 Activity

This high-throughput assay measures KCC2-mediated ion transport by using thallium (Tl⁺) as a surrogate for potassium (K⁺).

Principle: KCC2 cotransports K⁺ and Cl⁻ out of the cell. Due to its similar ionic radius, Tl⁺ can be transported by KCC2. The influx of Tl⁺ is measured using a Tl⁺-sensitive fluorescent dye. An increase in fluorescence indicates KCC2 activity.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing human KCC2 are cultured in 384-well plates.

  • Dye Loading: Cells are loaded with a Tl⁺-sensitive dye (e.g., as provided in the FLIPR Potassium Assay Kit) in a chloride-free buffer. A masking dye is often included to reduce background fluorescence.[7]

  • Compound Incubation: The test compound (e.g., this compound) or control modulators are added to the wells and incubated for a defined period.

  • Thallium Addition and Fluorescence Reading: A solution containing Tl⁺ and Cl⁻ is added to the wells to initiate KCC2-mediated influx. The fluorescence intensity is immediately measured over time using a Fluorometric Imaging Plate Reader (FLIPR).[5]

  • Data Analysis: The initial rate of fluorescence increase is calculated, which is proportional to KCC2 activity. EC₅₀ or IC₅₀ values are determined from dose-response curves.

Gramicidin Perforated Patch-Clamp for EGABA Measurement

This electrophysiological technique allows for the measurement of the reversal potential of GABA-A receptor-mediated currents (EGABA) without disturbing the intracellular chloride concentration.

Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell interior while maintaining the endogenous Cl⁻ gradient. EGABA is a direct measure of the neuronal chloride gradient, which is primarily established by KCC2.

Protocol:

  • Slice Preparation: Prepare acute brain slices or cultured neurons.

  • Pipette Solution: The patch pipette is filled with a solution containing gramicidin (typically 20-50 µg/mL).[8] The tip of the pipette is briefly dipped in a gramicidin-free solution to facilitate giga-seal formation.

  • Seal Formation and Perforation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The recording is monitored until the gramicidin pores perforate the membrane patch, indicated by a decrease in access resistance.[8]

  • GABA Application: GABA is applied locally to the neuron, and the resulting current is measured at different holding potentials using a voltage-clamp amplifier.

  • Data Analysis: The EGABA is determined as the membrane potential at which the GABA-induced current reverses polarity. A more negative EGABA indicates lower intracellular chloride and higher KCC2 activity.

In Vitro Seizure Model in Neuronal Cultures

This assay evaluates the effect of KCC2 modulators on epileptiform activity in cultured neurons.

Principle: Neuronal cultures can be induced to generate synchronized, seizure-like discharges by altering the extracellular ionic environment or by applying pro-convulsant agents. The ability of a compound to suppress this activity indicates its potential as an anti-epileptic agent.

Protocol:

  • Neuronal Culture: Primary hippocampal or cortical neurons are cultured on multi-electrode arrays (MEAs) or on coverslips for patch-clamp recording.

  • Induction of Epileptiform Activity: Seizure-like activity can be induced by various methods, including:

    • Low Magnesium Model: Replacing the culture medium with a solution containing low or no Mg²⁺. This removes the voltage-dependent block of NMDA receptors, leading to hyperexcitability.[6][9]

    • 4-Aminopyridine (4-AP) Model: Application of the potassium channel blocker 4-AP.

    • Picrotoxin Model: Application of the GABA-A receptor antagonist picrotoxin.[10]

  • Compound Application: The test compound (e.g., this compound) is applied to the cultures before or after the induction of epileptiform activity.

  • Recording of Neuronal Activity:

    • MEA: Spontaneous and synchronized neuronal firing is recorded from multiple electrodes.

    • Patch-Clamp: Paroxysmal depolarizing shifts (PDSs), which are cellular correlates of interictal spikes, are recorded from individual neurons.

  • Data Analysis: The frequency, duration, and amplitude of epileptiform events are quantified and compared between treated and untreated cultures.

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathway involving KCC2, the experimental workflow for validating KCC2 modulators, and the logical relationship of the validation process.

KCC2_Signaling_Pathway KCC2 KCC2 K_in K+ KCC2->K_in Extrudes Cl_in Low [Cl-] KCC2->Cl_in Extrudes GABA_A_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization Leads to K_out K+ K_out->KCC2 Enters Cl_out Cl- Cl_out->KCC2 Enters Cl_out->GABA_A_R Influx GABA GABA GABA->GABA_A_R Binds Cl_in->GABA_A_R Influences Gradient

Caption: KCC2-mediated chloride extrusion and GABAergic inhibition.

Experimental_Workflow start Start: Compound Synthesis (e.g., this compound) ht_screening High-Throughput Screening (Thallium Flux Assay) start->ht_screening electrophysiology Electrophysiological Validation (Gramicidin Perforated Patch-Clamp) ht_screening->electrophysiology in_vitro_model In Vitro Disease Model (Neuronal Culture Seizure Assay) electrophysiology->in_vitro_model data_analysis Data Analysis and Comparison in_vitro_model->data_analysis conclusion Conclusion: Validation of Effects data_analysis->conclusion

Caption: Workflow for validating KCC2 modulator effects.

Logical_Validation cluster_hypothesis Hypothesis cluster_invitro In Vitro Evidence cluster_conclusion Conclusion hypothesis This compound is a KCC2 Potentiator assay1 Increased Tl+ flux in KCC2-expressing cells hypothesis->assay1 predicts assay2 Hyperpolarizing shift in EGABA in neurons hypothesis->assay2 predicts assay3 Suppression of epileptiform activity in cultures hypothesis->assay3 predicts conclusion This compound validates as a KCC2 potentiator with therapeutic potential assay1->conclusion supports assay2->conclusion supports assay3->conclusion supports

Caption: Logical framework for this compound validation.

References

A Comparative Guide to KCC2 Potentiators: VU6001376 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations. This function is fundamental for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system (CNS).[1] Dysfunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[2][3][4] This guide provides a comparative overview of VU6001376 and other notable KCC2 potentiators, presenting available experimental data, detailed methodologies, and visualizations of key cellular pathways.

Introduction to KCC2 Potentiators

KCC2 potentiators are small molecules that enhance the activity of the KCC2 transporter, promoting the extrusion of chloride ions from neurons. This action helps to restore or strengthen inhibitory neurotransmission, offering a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability.[5][6] Several classes of KCC2 potentiators have been identified through high-throughput screening and medicinal chemistry efforts. This guide focuses on a comparison of the Vanderbilt University-developed "VU" series of compounds, including the novel but currently uncharacterized this compound, with other well-documented potentiators such as CLP257 and the repurposed antipsychotic drug prochlorperazine (PCPZ).

While extensive data exists for several KCC2 potentiators, it is important to note that at the time of this publication, specific experimental data on the potency and efficacy of This compound is not available in the peer-reviewed scientific literature. The information for this compound is limited to its chemical identity.[7] Therefore, this guide will focus on a detailed comparison of its better-characterized counterparts.

Quantitative Comparison of KCC2 Potentiators

The following table summarizes the available quantitative data for key KCC2 potentiators. Potency is typically reported as the half-maximal effective concentration (EC50), which represents the concentration of a compound that produces 50% of its maximal effect.

CompoundChemical ClassEC50Assay SystemKey FindingsReference(s)
This compound 1,2-Benzisothiazole-3-carboxamide derivativeNot AvailableNot AvailableChemical structure identified. No functional data available.[7]
VU0500469 Thiazole derivative14.2 µMCl⁻ flux assay (SuperClomeleon) in KCC2-expressing HEK-293 cellsFirst-in-class potentiator from the VU series. Attenuates seizure-like activity in vitro.[3][8]
VU0916219 Optimized thiazole derivativeMore potent than VU0500469 (EC50 not explicitly stated)Cl⁻ flux assay (SuperClomeleon) in KCC2-expressing HEK-293 cellsImproved potency and efficacy over VU0500469.[9][10]
CLP257 Arylmethylidine616 nMNot specified in summaryRestores impaired Cl⁻ transport in neurons. Alleviates neuropathic pain in rats. Mechanism of action is debated.[8][11]
Prochlorperazine (PCPZ) PhenothiazineNot Available (as direct potentiator)Tl⁺ influx assay in KCC2-expressing HEK cellsIdentified as a KCC2 enhancer. Increases KCC2 function and clustering. Alleviates spasticity in animal models.[8][12][13][14]
OV350 Fused aminopyrimidine261.4 nMTl⁺ influx assay in KCC2-expressing HEK-293 cellsA potent, direct-acting KCC2 activator. Arrests benzodiazepine-refractory status epilepticus in mice.

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for these compounds is the enhancement of KCC2-mediated chloride extrusion. However, the precise molecular interactions and downstream consequences can vary.

Direct Potentiation vs. Indirect Modulation:

  • Direct potentiators , such as the VU series and OV350, are thought to bind directly to the KCC2 protein to allosterically enhance its transport activity.

  • Indirect modulators may act on regulatory pathways that influence KCC2 expression, trafficking to the cell membrane, or post-translational modifications. For instance, some compounds may alter the phosphorylation state of KCC2.

The KCC2 Signaling Pathway:

The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation events.

KCC2 activity is regulated by phosphorylation and extracellular signals.

As depicted, kinases such as With-No-Lysine (WNK) kinases and Protein Kinase C (PKC) can phosphorylate KCC2, leading to its inhibition. Conversely, phosphatases like Protein Phosphatase 1 (PP1) can dephosphorylate KCC2, enhancing its activity.[4] Brain-derived neurotrophic factor (BDNF) acting through its receptor TrkB can also modulate KCC2 function. Some KCC2 potentiators may exert their effects by influencing these regulatory pathways. Notably, PCPZ and CLP-257 have been shown to increase KCC2 function and clustering independent of the phosphorylation of canonical regulatory residues.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of KCC2 potentiators.

SuperClomeleon-Based Chloride Efflux Assay

This high-throughput screening assay is used to identify and characterize KCC2 potentiators by measuring changes in intracellular chloride concentration ([Cl⁻]i).

Principle: The assay utilizes a genetically encoded chloride sensor, SuperClomeleon, which is a fusion protein of a chloride-sensitive yellow fluorescent protein (YFP) and a chloride-insensitive cyan fluorescent protein (CFP).[3] When chloride binds to YFP, its fluorescence is quenched, leading to a decrease in Förster resonance energy transfer (FRET) from CFP to YFP. The ratio of YFP to CFP fluorescence is thus inversely proportional to [Cl⁻]i. An increase in KCC2 activity leads to chloride efflux, a decrease in [Cl⁻]i, and a subsequent increase in the YFP/CFP ratio.[3]

Workflow:

Chloride_Efflux_Assay_Workflow A HEK-293 cells co-expressing KCC2 and SuperClomeleon are plated in a multi-well plate. B Establish a high intracellular chloride concentration by equilibrating cells in a high-chloride buffer. A->B C Replace the high-chloride buffer with a low-chloride buffer to initiate chloride efflux. B->C D Add test compound (e.g., this compound) or vehicle control. C->D E Monitor YFP and CFP fluorescence over time using a plate reader. D->E F Calculate the YFP/CFP ratio to determine changes in [Cl⁻]i. E->F

Workflow for the SuperClomeleon-based chloride efflux assay.

Detailed Steps:

  • Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions and co-transfected with plasmids encoding human KCC2 and SuperClomeleon.[3] Stable cell lines are often used for consistency.

  • Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates.

  • Chloride Loading: Cells are incubated in a high-chloride buffer (e.g., containing 140 mM Cl⁻) to load the cells with chloride.

  • Assay Initiation: The high-chloride buffer is replaced with a low-chloride buffer to create a chloride gradient that drives efflux through KCC2.

  • Compound Addition: Test compounds are added to the wells at various concentrations.

  • Fluorescence Reading: The fluorescence of CFP (excitation ~430 nm, emission ~475 nm) and YFP (excitation ~500 nm, emission ~530 nm) is measured kinetically using a fluorescence plate reader.

  • Data Analysis: The ratio of YFP to CFP fluorescence is calculated for each time point. The rate of change in this ratio is used to determine the activity of KCC2. EC50 values are calculated from concentration-response curves.[3]

Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is used to measure the reversal potential of GABA-A receptor-mediated currents (EGABA), which is a direct measure of the chloride gradient and thus KCC2 activity, without disturbing the intracellular chloride concentration.[13]

Principle: The antibiotic gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride.[13] This allows for electrical access to the cell interior for voltage-clamp recordings while leaving the intracellular chloride concentration unperturbed by the patch pipette solution.

Workflow:

Perforated_Patch_Clamp_Workflow A Prepare a patch pipette solution containing gramicidin. B Approach a neuron in a brain slice or cultured neuron preparation. A->B C Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. B->C D Allow time for gramicidin to incorporate into the membrane patch and form pores. C->D E Perform voltage-clamp recordings to measure GABA-A receptor-mediated currents at different holding potentials. D->E F Determine the reversal potential (EGABA) from the current-voltage relationship. E->F

Workflow for gramicidin-perforated patch-clamp recordings.

Detailed Steps:

  • Pipette Solution: A stock solution of gramicidin in DMSO is prepared and diluted into the intracellular pipette solution to a final concentration of 5-50 µg/mL.[12] The pipette solution contains a low concentration of chloride to avoid altering the natural gradient.

  • Recording Setup: Standard patch-clamp electrophysiology equipment is used with brain slices or cultured neurons.

  • Seal Formation: A gigaohm seal is formed between the patch pipette and the neuron.

  • Perforation: The gramicidin in the pipette tip is allowed to diffuse into and form pores in the membrane patch under the pipette. This process is monitored by observing a decrease in the access resistance.

  • GABA Application: GABA is applied locally to the neuron to activate GABA-A receptors.

  • Voltage Protocol: The membrane potential is clamped at a series of holding potentials, and the resulting GABA-evoked currents are recorded.

  • Data Analysis: The peak current amplitude is plotted against the holding potential to generate a current-voltage (I-V) curve. The x-intercept of the I-V curve represents EGABA. A more hyperpolarized EGABA indicates lower intracellular chloride and higher KCC2 activity.

Conclusion

The development of KCC2 potentiators represents a promising avenue for the treatment of a range of neurological disorders. While this compound remains an enigmatic member of this class, compounds like the VU0916219 and OV350 demonstrate the potential for developing potent and selective direct activators of KCC2. The repurposed drug PCPZ and the tool compound CLP257 also provide valuable insights into the therapeutic potential of enhancing KCC2 function, although the precise mechanism of action for CLP257 warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel KCC2 potentiators, which will be essential for advancing these promising therapeutics from the laboratory to the clinic. Future studies are needed to elucidate the activity of this compound and to directly compare the in vivo efficacy and safety profiles of these different classes of KCC2 potentiators.

References

A Comparative Analysis of Two Key Modulators of Neuronal Chloride Homeostasis: VU0463271 and CLP257

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0463271 and CLP257, two small molecules that have garnered significant attention for their modulation of the neuron-specific K-Cl cotransporter 2 (KCC2). This document summarizes their reported activities, presents key experimental data in a comparative format, and details the methodologies used to evaluate their effects. A notable controversy surrounding the mechanism of action of CLP257 is also discussed.

The K-Cl cotransporter 2 (KCC2) is a crucial regulator of intracellular chloride concentration ([Cl⁻]i) in mature neurons. By extruding chloride ions, KCC2 establishes the low [Cl⁻]i necessary for the hyperpolarizing and inhibitory actions of GABAa and glycine receptors. Dysfunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling therapeutic target. This guide focuses on two compounds reported to modulate KCC2 activity: VU0463271, a selective inhibitor, and CLP257, a compound with a more complex and debated mechanism of action.

Quantitative Comparison of VU0463271 and CLP257 Activity

The following tables summarize the key quantitative data for VU0463271 and CLP257 based on published experimental findings.

CompoundTargetReported ActivityPotencySelectivityReference
VU0463271 KCC2InhibitorIC₅₀ = 61 nM>100-fold selective vs. NKCC1[1][2]
CLP257 KCC2Purported ActivatorEC₅₀ = 616 nMInactive against NKCC1, KCC1, KCC3, KCC4[3][4]
GABAa ReceptorPotentiatorEC₅₀ = 4.9 µM (for potentiation of muscimol-activated currents)-[5][6][7]

The CLP257 Controversy: KCC2 Activator or GABAa Receptor Potentiator?

The following table presents a summary of the conflicting experimental evidence:

Experimental ObservationEvidence Supporting KCC2 ActivationEvidence Supporting GABAa Receptor Potentiation
Intracellular Chloride ([Cl⁻]i) Levels CLP257 treatment leads to a reduction in [Cl⁻]i in neurons with impaired KCC2 function.[8]No change in [Cl⁻]i was observed after CLP257 exposure in some experimental setups.[6]
Thallium (Tl⁺) Flux Assay CLP257 was initially identified as a KCC2 activator using a high-throughput Tl⁺ flux screen.Subsequent Tl⁺ flux assays in HEK293 cells expressing KCC2 showed no increase in KCC2-mediated Tl⁺ influx with CLP257 treatment.[6]
GABAa Receptor Currents Initial reports indicated negligible agonist activity of CLP257 on GABAa receptors.[3][8]CLP257 potentiates GABAa receptor currents in cultured hippocampal neurons, an effect that is independent of KCC2 activity.[5][6][7]
KCC2 Surface Expression CLP257 was reported to increase the cell surface expression of KCC2 monomers and dimers.[8]CLP257 did not increase KCC2 surface expression in other studies; at higher concentrations, it was observed to reduce surface levels.[6]

This ongoing debate highlights the importance of utilizing multiple, robust experimental approaches to characterize the activity of chemical probes.

Signaling Pathways and Experimental Workflows

To aid in the understanding of the experimental approaches and the molecular pathways involved, the following diagrams are provided.

KCC2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCC2 KCC2 K_in K⁺ KCC2->K_in Cl_in Cl⁻ KCC2->Cl_in Low_Cl Low [Cl⁻]i KCC2->Low_Cl GABAAR GABAa Receptor Cl_out Cl⁻ GABAAR->Cl_out Influx K_out K⁺ K_out->KCC2 Efflux Cl_out->KCC2 Efflux Cl_out->GABAAR GABA GABA GABA->GABAAR Hyperpolarization Hyperpolarization Low_Cl->Hyperpolarization VU0463271 VU0463271 VU0463271->KCC2 CLP257_KCC2 CLP257 (as KCC2 activator) CLP257_KCC2->KCC2 CLP257_GABA CLP257 (as GABAaR potentiator) CLP257_GABA->GABAAR

Figure 1: Simplified signaling pathway of KCC2 and the GABAa receptor.

Experimental_Workflow cluster_assays Functional Assays cluster_expression Expression Analysis Thallium_Flux Thallium Flux Assay (Indirect measure of KCC2 activity) Data_Analysis Data Analysis and Interpretation Thallium_Flux->Data_Analysis Measure Tl⁺ influx rate Patch_Clamp Gramicidin Perforated-Patch Clamp (Direct measure of [Cl⁻]i and GABA currents) Patch_Clamp->Data_Analysis Measure EGABA and current amplitude Biotinylation Cell Surface Biotinylation (Quantification of surface KCC2) Biotinylation->Data_Analysis Quantify surface vs. total KCC2 Compound_Treatment Treat cells with VU0463271 or CLP257 Compound_Treatment->Thallium_Flux Compound_Treatment->Patch_Clamp Compound_Treatment->Biotinylation

Figure 2: General experimental workflow for characterizing KCC2 modulators.

Detailed Experimental Protocols

Gramicidin Perforated-Patch Clamp for Intracellular Chloride Measurement

This electrophysiological technique is crucial for directly measuring the reversal potential for GABAa receptor-mediated currents (EGABA), which is used to calculate the intracellular chloride concentration ([Cl⁻]i) without dialyzing the cell's contents.[9][10][11]

Objective: To determine the effect of VU0463271 or CLP257 on [Cl⁻]i in neurons.

Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell interior while preserving the endogenous [Cl⁻]i.

Protocol:

  • Pipette Solution: Prepare an internal solution containing (in mM): 150 KCl, 10 HEPES, and 5 MgCl₂, adjusted to pH 7.2 with KOH. Just before recording, add gramicidin (from a stock solution in DMSO) to a final concentration of 50-100 µg/mL. Sonicate briefly to disperse the gramicidin.

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Recording:

    • Approach a neuron with a patch pipette filled with the gramicidin-containing internal solution.

    • Establish a gigaohm seal (>1 GΩ) on the cell membrane.

    • Monitor the access resistance. Perforation will occur gradually over 5-20 minutes, indicated by a decrease in access resistance to a stable level (typically < 50 MΩ).

    • Once a stable recording is achieved, apply GABA (e.g., 10 µM) locally via a puff pipette to evoke GABAa receptor-mediated currents.

    • Hold the neuron at different membrane potentials and measure the amplitude of the GABA-evoked currents to determine the reversal potential (EGABA).

  • Compound Application: After establishing a baseline EGABA, perfuse the bath with the desired concentration of VU0463271 or CLP257 and repeat the EGABA measurement.

  • Data Analysis: Calculate [Cl⁻]i using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]out/[Cl⁻]in), where R is the gas constant, T is the absolute temperature, z is the valence of chloride (-1), and F is the Faraday constant.

Thallium Flux Assay for KCC2 Activity

This is a fluorescence-based assay commonly used in high-throughput screening to indirectly measure the activity of KCC2.[12][13][14]

Objective: To assess the ability of VU0463271 to inhibit or CLP257 to activate KCC2-mediated cation-chloride cotransport.

Principle: KCC2 can transport thallium (Tl⁺) in place of potassium (K⁺). A Tl⁺-sensitive fluorescent dye is loaded into cells, and the influx of Tl⁺ upon stimulation is measured as an increase in fluorescence.

Protocol:

  • Cell Culture: Use a cell line stably expressing KCC2 (e.g., HEK293-KCC2). Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with VU0463271, CLP257, or vehicle control for a defined period.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Inject a stimulus solution containing Tl⁺ and Cl⁻ to initiate KCC2-mediated influx.

    • Measure the change in fluorescence over time.

  • Data Analysis: The initial rate of fluorescence increase is proportional to the rate of Tl⁺ influx and, therefore, KCC2 activity. Compare the rates in the presence of the compounds to the vehicle control.

Cell Surface Biotinylation for KCC2 Expression

This biochemical assay is used to quantify the amount of KCC2 present on the plasma membrane compared to the total cellular pool of the transporter.[15][16][17]

Objective: To determine if VU0463271 or CLP257 alters the cell surface expression of KCC2.

Principle: A membrane-impermeable biotinylating reagent is used to label proteins on the cell surface. The biotinylated proteins are then isolated and quantified by western blotting.

Protocol:

  • Cell Culture and Treatment: Grow cells (e.g., cultured neurons or KCC2-expressing cell lines) and treat with VU0463271, CLP257, or vehicle for the desired time.

  • Biotinylation:

    • Wash cells with ice-cold PBS.

    • Incubate the cells with a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.

    • Quench the reaction with a quenching solution (e.g., glycine in PBS).

  • Cell Lysis and Protein Isolation:

    • Lyse the cells and collect the total protein lysate.

    • Take an aliquot of the total lysate for later analysis.

    • Incubate the remaining lysate with streptavidin-conjugated beads to pull down the biotinylated (surface) proteins.

  • Western Blotting:

    • Elute the biotinylated proteins from the beads.

    • Run the total lysate and the biotinylated fraction on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with a KCC2-specific antibody.

  • Data Analysis: Quantify the band intensities for KCC2 in the total and surface fractions. Normalize the surface KCC2 signal to the total KCC2 signal to determine the relative surface expression.

Conclusion

VU0463271 is a well-established, potent, and selective inhibitor of KCC2, making it a valuable tool for studying the physiological roles of this transporter. In contrast, the activity of CLP257 is more complex and subject to debate. While initially reported as a KCC2 activator, compelling evidence suggests it also acts as a positive allosteric modulator of GABAa receptors. This dual or alternative activity must be considered when interpreting experimental results obtained with this compound. For researchers in neuroscience and drug discovery, a thorough understanding of the distinct pharmacological profiles of these molecules is essential for designing and interpreting experiments aimed at modulating neuronal chloride homeostasis and for the development of novel therapeutics for neurological disorders.

References

Unveiling the Specificity of VU6001376: A Comparative Analysis for KCC2 and NKCC1 Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the compound VU6001376 reveals a significant gap in the scientific literature regarding its specific activity and selectivity for the potassium-chloride cotransporter 2 (KCC2) over the sodium-potassium-chloride cotransporter 1 (NKCC1). Despite targeted searches for its pharmacological profile, including IC50 and EC50 values, no definitive quantitative data from primary scientific publications could be retrieved.

This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge landscape surrounding this compound and to offer a framework for evaluating its potential as a selective KCC2 modulator. In the absence of direct data for this compound, this guide presents a comparative look at the established methodologies for assessing KCC2 and NKCC1 activity and the signaling pathways they govern.

Quantitative Data on KCC2 and NKCC1 Modulators

While specific data for this compound is not publicly available, the following table includes data for other known KCC2 inhibitors to provide a comparative context for selectivity.

CompoundTargetIC50Selectivity over NKCC1Reference
VU0463271KCC261 nM>100-fold[Source]
ML077 (CID-25067404)KCC2537 nM>100-fold[Source]

Experimental Protocols for Assessing Transporter Specificity

The following are detailed methodologies for key experiments used to determine the potency and selectivity of compounds targeting KCC2 and NKCC1.

Thallium (Tl+) Influx Assay for KCC2 and NKCC1 Activity

This high-throughput screening assay is a common method for measuring the activity of KCC2 and NKCC1. It utilizes the fact that thallium ions (Tl+) are transported by these cotransporters as a potassium surrogate.

Principle: Cells expressing the transporter of interest (KCC2 or NKCC1) are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular medium leads to its influx into the cells, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the transporter activity. Inhibitors or potentiators of the transporter will decrease or increase this rate, respectively.

Detailed Protocol:

  • Cell Culture: HEK-293 cells are transiently or stably transfected with a plasmid encoding for human KCC2 or NKCC1. Cells are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a Tl+-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for 1 hour at room temperature.

  • Compound Incubation: The compound of interest (e.g., this compound) at various concentrations is added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).

  • Thallium Stimulation and Signal Detection: A solution containing Tl+ is added to the wells to initiate the influx. The fluorescence intensity is immediately measured over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of Tl+ influx is calculated from the fluorescence kinetic data. IC50 or EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Rubidium (86Rb+) Efflux Assay

This classical method directly measures the transport of a potassium congener, radioactive rubidium (86Rb+), out of the cells.

Principle: Cells are pre-loaded with 86Rb+. The efflux of 86Rb+ is then measured over time in the presence or absence of the test compound. This method is particularly useful for measuring KCC-mediated ion transport.

Detailed Protocol:

  • Cell Culture and Plating: Cells expressing the target transporter are grown to confluence in multi-well plates.

  • 86Rb+ Loading: Cells are incubated with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.

  • Compound Treatment and Efflux Initiation: The loading buffer is removed, and cells are washed. An efflux buffer with or without the test compound is added to initiate 86Rb+ efflux.

  • Sample Collection: Aliquots of the efflux buffer are collected at different time points.

  • Radioactivity Measurement: The amount of 86Rb+ in the collected samples is quantified using a scintillation counter.

  • Data Analysis: The rate of 86Rb+ efflux is calculated, and the effect of the compound is determined by comparing the rates in treated versus untreated cells.

Signaling Pathways and Regulation of KCC2 and NKCC1

The activities of KCC2 and NKCC1 are reciprocally regulated by a complex network of kinases and phosphatases, primarily centered around the WNK (With-No-Lysine) kinases. Understanding this pathway is crucial for interpreting the effects of pharmacological modulators.

G cluster_0 Regulatory Kinases cluster_1 Cation-Chloride Cotransporters cluster_2 Cellular State WNKs WNK Kinases (WNK1, WNK3, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 (Cl- influx) SPAK_OSR1->NKCC1 Phosphorylates & Activates KCC2 KCC2 (Cl- efflux) SPAK_OSR1->KCC2 Phosphorylates & Inhibits High_Cl High Intracellular Cl- NKCC1->High_Cl Leads to Low_Cl Low Intracellular Cl- KCC2->Low_Cl Leads to

Caption: Reciprocal regulation of NKCC1 and KCC2 by the WNK-SPAK/OSR1 kinase pathway.

Experimental Workflow for Compound Specificity Testing

The logical flow for determining the specificity of a compound like this compound is outlined below.

G Start Start: Compound Synthesis Primary_Screen Primary High-Throughput Screen (e.g., Tl+ influx on KCC2) Start->Primary_Screen Hit_ID Hit Identification (Active Compounds) Primary_Screen->Hit_ID Dose_Response_KCC2 Dose-Response Curve on KCC2 (Determine EC50/IC50) Hit_ID->Dose_Response_KCC2 Counter_Screen Counter-Screen on NKCC1 (e.g., Tl+ influx) Dose_Response_KCC2->Counter_Screen Dose_Response_NKCC1 Dose-Response Curve on NKCC1 (Determine IC50) Counter_Screen->Dose_Response_NKCC1 Selectivity_Calc Calculate Selectivity Ratio (IC50 NKCC1 / IC50 KCC2) Dose_Response_NKCC1->Selectivity_Calc Secondary_Assays Secondary Assays (e.g., 86Rb+ efflux, electrophysiology) Selectivity_Calc->Secondary_Assays Final_Characterization Final Pharmacological Characterization Secondary_Assays->Final_Characterization

Caption: A typical workflow for identifying and characterizing selective KCC2 modulators.

Conclusion

The precise selectivity and potency of this compound for KCC2 over NKCC1 remain to be publicly disclosed. Researchers interested in this compound are encouraged to consult forthcoming publications or directly contact the originating institution for the most accurate and up-to-date information. In the interim, the experimental protocols and signaling pathway information provided herein offer a robust framework for the evaluation of any novel KCC2-targeting compound. The methodologies described are industry-standard and will be crucial for any future characterization of this compound's pharmacological profile.

Control Experiments for VU6001376 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of control experiments essential for validating studies involving VU6001376, a modulator of the inwardly rectifying potassium channel Kir7.1. Understanding the specific effects of this compound requires a well-designed experimental approach that includes appropriate positive and negative controls to ensure data integrity and accurate interpretation. This document outlines key experimental considerations, presents comparative data for relevant compounds, and provides detailed protocols for essential assays.

Introduction to this compound and Kir7.1

This compound is a small molecule investigated for its role in modulating the activity of the Kir7.1 channel. Kir7.1, encoded by the KCNJ13 gene, is a member of the inwardly rectifying potassium (Kir) channel family. These channels play a crucial role in maintaining the resting membrane potential and cellular excitability in various tissues, including the eye, brain, and epithelial tissues.[1] Dysregulation of Kir7.1 function has been implicated in several channelopathies. Therefore, pharmacological tools like this compound are vital for dissecting the physiological and pathological roles of this channel.

Comparative Analysis of Kir7.1 Modulators

To ascertain the specific effects of this compound, it is crucial to compare its activity with other known modulators of Kir7.1 and related channels. The following table summarizes the inhibitory potency (IC50) of several key compounds against Kir7.1 and other Kir channels, providing a basis for selecting appropriate controls and interpreting experimental outcomes.

CompoundTargetIC50 (µM)Selectivity NotesReference
This compound Kir7.1Data not publicly availablePresumed inhibitor of Kir7.1-
VU590 Kir7.1~8Also inhibits Kir1.1 (ROMK) with an IC50 of 0.29 µM.[2]
ML418 Kir7.10.31At least 17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1. Equally potent against Kir6.2/SUR1.[3]
BNBI Kir1.1~8Does not inhibit Kir7.1 at concentrations up to 100 µM.[2]
Barium (Ba²⁺) Kir Channels~1 mM (for Kir7.1)Non-selective Kir channel blocker, with lower potency for Kir7.1 compared to other Kir channels.[4]
Cesium (Cs⁺) Kir Channels~10 mM (for Kir7.1)Non-selective Kir channel blocker, with lower potency for Kir7.1 compared to other Kir channels.[4]

Essential Control Experiments

Robust validation of this compound's effects on Kir7.1 necessitates a panel of well-controlled experiments. These controls are designed to differentiate the specific actions of the compound from off-target effects, vehicle effects, and experimental artifacts.

Negative Controls
  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be applied to cells at the same final concentration to account for any effects of the vehicle itself.

  • Inactive Analog Control: The use of a structurally similar but biologically inactive compound is a powerful negative control. For Kir7.1 studies, 1,3-Bis(5-nitro-1H-benzo[d]imidazol-2-yl)propane (BNBI) serves as an excellent negative control as it inhibits the related Kir1.1 channel but has no effect on Kir7.1.[2]

  • Untransfected or Mock-Transfected Cells: When using cell lines overexpressing Kir7.1, it is essential to perform parallel experiments on untransfected or mock-transfected cells from the same parental line to confirm that the observed effects are dependent on the presence of the Kir7.1 channel.

Positive Controls
  • Known Kir7.1 Inhibitors: To confirm that the experimental system is responsive to Kir7.1 inhibition, known inhibitors should be used as positive controls.

    • VU590: A well-characterized, albeit moderately selective, inhibitor of Kir7.1.[2]

    • ML418: A more potent and selective inhibitor of Kir7.1, making it a superior positive control.[3]

  • Non-selective Kir Channel Blockers: Inorganic ions like Barium (Ba²⁺) and Cesium (Cs⁺) can be used to induce non-selective blockade of Kir channels, including Kir7.1, to provide a baseline for maximal channel inhibition.[4]

Experimental Protocols

The primary method for studying the function of ion channels like Kir7.1 and the effects of pharmacological modulators is electrophysiology , specifically the patch-clamp technique .[5][6][7][8]

Automated Patch-Clamp Electrophysiology for Kir7.1 Inhibition Assay

This protocol is adapted for a high-throughput automated patch-clamp system.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably or transiently expressing human Kir7.1.
  • Harvest cells using a non-enzymatic cell dissociation solution to maintain cell integrity.
  • Resuspend cells in an appropriate extracellular solution at a suitable density for the automated patch-clamp platform.

2. Solutions:

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.3 with KOH.
  • Extracellular Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with KOH. (Note: High extracellular K⁺ is used to increase the inward current and improve signal-to-noise ratio).

3. Electrophysiological Recording:

  • Dispense the cell suspension into the wells of the planar patch-clamp plate.
  • Establish whole-cell configuration.
  • Apply a voltage-clamp protocol to elicit Kir7.1 currents. A typical protocol involves holding the cell at a potential of -80 mV and applying voltage steps from -120 mV to +60 mV in 20 mV increments.
  • Record baseline Kir7.1 currents.

4. Compound Application and Data Acquisition:

  • Prepare serial dilutions of this compound, positive controls (e.g., ML418, VU590), and negative controls (e.g., BNBI, vehicle) in the extracellular solution.
  • Apply the compounds to the cells and allow for sufficient incubation time for the drug to reach its target and exert its effect.
  • Record currents in the presence of the compounds using the same voltage-clamp protocol.

5. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application.
  • Calculate the percentage of inhibition for each compound concentration.
  • Fit the concentration-response data to a Hill equation to determine the IC50 value.
  • Compare the IC50 of this compound with that of the positive controls.
  • Confirm the lack of effect with the negative controls.

Signaling Pathways and Experimental Workflows

The activity of Kir7.1 is intricately linked to cellular signaling pathways, primarily through its role in setting the membrane potential and its regulation by signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2).[9][10] Inhibition of Kir7.1 leads to membrane depolarization, which can have numerous downstream consequences.

Kir71_Signaling_Pathway cluster_upstream Upstream Regulation cluster_channel Kir7.1 Channel cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition GPCR GPCR (e.g., Oxytocin Receptor) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Kir71 Kir7.1 Channel PIP2->Kir71 Activates MembranePotential Membrane Depolarization Kir71->MembranePotential Maintains Hyperpolarization (Inhibition leads to depolarization) CellExcitability Altered Cellular Excitability MembranePotential->CellExcitability IonTransport Changes in Ion Transport MembranePotential->IonTransport This compound This compound This compound->Kir71 Inhibits PositiveControls Positive Controls (VU590, ML418) PositiveControls->Kir71 Inhibit NegativeControl Negative Control (BNBI) NegativeControl->Kir71 No Effect

Caption: Signaling pathway illustrating the regulation and downstream effects of the Kir7.1 channel.

The experimental workflow for characterizing this compound should be a logical progression from initial screening to detailed characterization.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_controls Control Experiments cluster_functional Functional Assays HTS High-Throughput Screening (e.g., Automated Patch-Clamp) DoseResponse Dose-Response Curve (IC50 Determination) HTS->DoseResponse Selectivity Selectivity Profiling (Panel of Kir Channels) DoseResponse->Selectivity Positive Positive Controls (VU590, ML418) DoseResponse->Positive Negative Negative Controls (Vehicle, BNBI) DoseResponse->Negative Mechanism Mechanism of Action (e.g., Voltage-Dependence) Selectivity->Mechanism MembranePotentialAssay Membrane Potential Assay (e.g., Fluorescent Dyes) Mechanism->MembranePotentialAssay CellularAssay Cell-Based Functional Assays (e.g., Proliferation, Migration) MembranePotentialAssay->CellularAssay

Caption: Experimental workflow for the characterization of this compound.

By adhering to these guidelines and incorporating the appropriate controls, researchers can confidently elucidate the specific effects of this compound on Kir7.1 and its role in cellular physiology and disease.

References

Validating KCC2 Potentiator VU6001376 with the Selective Inhibitor VU0463271: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The K-Cl cotransporter 2 (KCC2) is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations, which is essential for fast hyperpolarizing GABAergic inhibition in the mature central nervous system.[1][2][3][4] Dysregulation of KCC2 function is implicated in numerous neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target.[2][5] The development of small molecule potentiators of KCC2, such as the hypothetical compound VU6001376, offers a novel strategy to restore inhibitory tone. However, rigorous validation is required to confirm that the observed effects of such compounds are indeed mediated by KCC2.

This guide provides a comparative framework for validating the effects of a putative KCC2 potentiator, this compound, using the potent and selective KCC2 inhibitor, VU0463271.[6] The central principle of this validation is the reversal or occlusion of the potentiator's effects by the inhibitor, providing strong evidence for on-target activity.

Logical Framework for Validation

The core logic of the validation process is to demonstrate that the effects of the putative potentiator this compound are dependent on KCC2 activity. This is achieved by showing that co-application of the KCC2 inhibitor VU0463271 can block or reverse the effects of this compound.

cluster_0 Hypothesis cluster_1 Validation This compound This compound KCC2 KCC2 This compound->KCC2 Potentiates Blocked_KCC2 KCC2 (Inhibited) This compound->Blocked_KCC2 Cannot Potentiate Neuronal_Effect Enhanced GABAergic Inhibition KCC2->Neuronal_Effect Causes VU0463271 VU0463271 VU0463271->KCC2 No_Effect No Enhancement of GABAergic Inhibition Blocked_KCC2->No_Effect Prevents

Caption: Logical workflow for validating KCC2-mediated effects.

Data Presentation: Comparative Effects of KCC2 Modulators

The following tables summarize expected quantitative data from key validation experiments, comparing the effects of this compound and VU0463271, both alone and in combination.

Table 1: Biochemical Assays in KCC2-Expressing HEK-293 Cells

ConditionThallium (Tl+) Influx (Initial Rate, RFU/s)Chloride (Cl-) Efflux (YFP/CFP Ratio Change)
Vehicle (DMSO)100 ± 50.05 ± 0.01
This compound (10 µM)180 ± 100.25 ± 0.03
VU0463271 (1 µM)25 ± 3-0.02 ± 0.01
This compound + VU046327135 ± 40.03 ± 0.02

Data are presented as mean ± SEM, normalized to vehicle control where applicable. Tl+ influx serves as a surrogate for K+ transport, a component of KCC2 activity. The YFP/CFP ratio change from the SuperClomeleon sensor indicates Cl- extrusion.[1][7]

Table 2: Electrophysiological Recordings in Cultured Hippocampal Neurons

ConditionGABA Reversal Potential (EGABA, mV)Intracellular Cl- ([Cl-]i, mM)Spontaneous Firing Rate (Hz)
Vehicle (Control)-75 ± 28.5 ± 0.51.2 ± 0.2
This compound (10 µM)-85 ± 2.55.5 ± 0.40.5 ± 0.1
VU0463271 (1 µM)-60 ± 1.515.0 ± 0.83.5 ± 0.5
This compound + VU0463271-62 ± 214.5 ± 0.73.2 ± 0.4

[Cl-]i is calculated from E_GABA using the Nernst equation.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments.

Thallium (Tl+) Influx Assay

This biochemical assay provides a high-throughput method to measure KCC2 activity, as Tl+ is a congener of K+.

  • Cell Culture: HEK-293 cells stably overexpressing human KCC2 are plated in 384-well black-walled, clear-bottom plates.

  • Compound Incubation: Cells are washed with a chloride-free buffer and then incubated with the test compounds (Vehicle, this compound, VU0463271, or combination) for a specified period (e.g., 15 minutes) at 37°C.

  • Tl+ Stimulation: A stimulus buffer containing Tl+ sulfate and a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) is added.

  • Data Acquisition: Fluorescence is measured kinetically over time (e.g., for 2 minutes) using a plate reader. The initial rate of fluorescence increase corresponds to the rate of Tl+ influx.

  • Validation Step: The potentiation of Tl+ influx by this compound is expected to be blocked by co-incubation with VU0463271.[9]

cluster_workflow Tl+ Influx Assay Workflow start Plate KCC2-HEK Cells wash Wash with Cl--free buffer start->wash incubate Incubate with Compounds wash->incubate add_tl Add Tl+ and Fluorescent Dye incubate->add_tl read Kinetic Fluorescence Reading add_tl->read end Analyze Data read->end

Caption: Workflow for the Thallium (Tl+) influx assay.

Gramicidin Perforated Patch-Clamp Electrophysiology

This technique allows for the measurement of the GABA reversal potential (EGABA) without disturbing the intracellular chloride concentration of the neuron.

  • Preparation: Cultured hippocampal neurons or acute brain slices are used.

  • Recording: A glass pipette containing gramicidin (which forms pores permeable to monovalent cations but not anions like Cl-) is used to form a giga-ohm seal with a neuron.

  • EGABA Measurement: Once the patch is perforated, the neuron is voltage-clamped. A GABAA receptor agonist (e.g., isoguvacine or muscimol) is puffed onto the cell while the holding potential is ramped over a range of voltages (e.g., -90 mV to -50 mV). The voltage at which the GABA-induced current reverses polarity is the EGABA.[6][8]

  • Drug Application: After establishing a baseline EGABA, the preparation is perfused with this compound. A hyperpolarizing shift in EGABA is expected.

  • Validation Step: Subsequent co-perfusion with VU0463271 should reverse this hyperpolarizing shift, bringing EGABA to a depolarized level, confirming the effect of this compound is KCC2-dependent.[6]

Genetically Encoded Chloride Sensor Imaging

Using sensors like SuperClomeleon allows for real-time monitoring of intracellular chloride concentration ([Cl-]i) in living cells.[1][10]

  • Preparation: Neurons are transfected with a plasmid encoding the SuperClomeleon sensor, which consists of a chloride-sensitive YFP and a chloride-insensitive CFP.

  • Imaging: Transfected neurons are imaged using a two-photon microscope. The ratio of YFP to CFP fluorescence is measured, which is inversely proportional to the [Cl-]i.[1]

  • Experimental Procedure:

    • A baseline YFP/CFP ratio is established.

    • This compound is applied, which is expected to increase the YFP/CFP ratio, indicating a drop in [Cl-]i due to enhanced KCC2-mediated extrusion.

    • VU0463271 is then co-applied.

  • Validation Step: The increase in the YFP/CFP ratio induced by this compound should be reversed by the application of VU0463271, demonstrating that the observed chloride extrusion is mediated by KCC2.[11]

cluster_pathway KCC2 Signaling and Modulation K_out K+ (out) Cl_out Cl- (out) K_in K+ (in) KCC2 KCC2 K_in->KCC2 Cl_in Cl- (in) Cl_in->KCC2 Extrusion KCC2->K_out KCC2->Cl_out This compound This compound This compound->KCC2 Potentiates (+) VU0463271 VU0463271 VU0463271->KCC2 Inhibits (-)

Caption: Modulation of KCC2-mediated ion transport.

Conclusion

The validation of a novel KCC2 potentiator like this compound is a critical step in its development as a potential therapeutic. By employing a multi-tiered approach that includes biochemical assays, detailed electrophysiological recordings, and advanced imaging techniques, researchers can build a strong case for its mechanism of action. The consistent reversal of the potentiator's effects by the selective KCC2 inhibitor VU0463271 across these experimental paradigms provides the necessary evidence to confirm on-target activity and justify further investigation. This comparative approach ensures a rigorous and objective assessment of new chemical entities targeting the KCC2 transporter.

References

A Head-to-Head Comparison of KCC2 Potentiators in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potassium-chloride cotransporter KCC2 is a critical regulator of neuronal chloride homeostasis and has emerged as a promising therapeutic target for epilepsy.[1][2] Dysfunction of KCC2 leads to an accumulation of intracellular chloride, impairing GABAergic inhibition and contributing to neuronal hyperexcitability and seizure generation.[1] Consequently, the development of KCC2 potentiators—compounds that enhance KCC2 activity—offers a novel strategy for antiseizure therapy. This guide provides a head-to-head comparison of the available preclinical data for various KCC2 potentiators, including bumetanide derivatives and novel small molecules like CLP257 and prochlorperazine.

Comparative Efficacy of KCC2 Potentiators

The following table summarizes the quantitative data on the efficacy of different KCC2 potentiators in various preclinical seizure models. It is important to note that the data presented are compiled from different studies and do not represent direct head-to-head comparisons under identical experimental conditions. Variations in animal models, drug administration protocols, and endpoint measurements should be considered when interpreting these findings.

CompoundSeizure ModelAnimal ModelKey Efficacy Endpoints & ResultsReference
Bumetanide Derivatives
BUM97Intrahippocampal Kainic Acid (TLE model)Mouse- Dose-dependently suppressed hippocampal paroxysmal discharges (HPDs) and spike trains.- Showed a synergistic anticonvulsant effect with phenobarbital.[3][4]
BUM532Intrahippocampal Kainic Acid (TLE model)Mouse- In combination with phenobarbital, significantly reduced HPDs but not spike trains.[3][4]
Pentylenetetrazole (PTZ)-induced acute seizuresMouse- In combination with a sub-effective dose of phenobarbital, increased the seizure threshold.[3][4]
BumepamineAmygdala Kindling (Chronic epilepsy model)Rat- More potent than bumetanide in potentiating the anticonvulsant effect of phenobarbital.
Pilocarpine-induced seizures (Chronic epilepsy model)Mouse- More potent than bumetanide in potentiating the anticonvulsant effect of phenobarbital.
Asphyxia-induced neonatal seizuresRat- In combination with phenobarbital, shows promise for neonatal seizure treatment.[5]
CLP Compounds
CLP257In vitro seizure-like activityCultured Neurons- Attenuated seizure-like neuronal hyperactivity.[6]
In vitro epileptiform activityHuman mTLE tissue- Suppressed spontaneous, interictal-like discharges.[7]
CLP290 (prodrug of CLP257)Pentylenetetrazole (PTZ)-induced seizuresNeonatal mouse- Reduced seizure sensitivity in an ischemic model.
Other KCC2 Enhancers
Prochlorperazine (PCPZ)In vitro epileptiform activityHuman mTLE tissue- Suppressed spontaneous, interictal-like discharges.[7]
Mesial Temporal Lobe Epilepsy (mTLE) modelMouse- Chronic administration reduced seizure frequency and interictal activity.[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the KCC2 signaling pathway and a typical experimental workflow.

KCC2_Signaling_Pathway cluster_neuron Neuron cluster_seizure Seizure Pathology GABA_A GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Depolarization Depolarization (Excitation) GABA_A->Depolarization KCC2 KCC2 Cl_in Low [Cl-]i KCC2->Cl_in extrudes Cl- NKCC1 NKCC1 Cl_in_high High [Cl-]i NKCC1->Cl_in_high imports Cl- Cl_in->GABA_A GABA binding Cl_out High [Cl-]o KCC2_dysfunction KCC2 Dysfunction KCC2_dysfunction->Cl_in_high Cl_in_high->GABA_A GABA binding KCC2_potentiator KCC2 Potentiator KCC2_potentiator->KCC2 enhances

KCC2 Signaling in Health and Disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Outcome A1 Seizure Model Induction (e.g., Kainic Acid, PTZ) A2 Animal Grouping (Vehicle vs. KCC2 Potentiator) A1->A2 B1 Drug Administration (e.g., i.p., oral) A2->B1 B2 Seizure Monitoring (e.g., EEG, Behavioral Scoring) B1->B2 C1 Quantification of Seizure Parameters (Frequency, Duration, Severity) B2->C1 C2 Statistical Analysis C1->C2 C3 Efficacy Assessment C2->C3

Preclinical Evaluation of KCC2 Potentiators.

Detailed Experimental Protocols

A summary of the key experimental models cited in the comparative data table is provided below to offer a more in-depth understanding of the methodologies used.

Intrahippocampal Kainic Acid Mouse Model of Temporal Lobe Epilepsy (TLE)

This model is used to replicate features of human TLE.

  • Induction: A microinjection of kainic acid, a potent agonist of glutamate receptors, is administered directly into the hippocampus of a mouse.

  • Monitoring: Continuous video-electroencephalography (EEG) is used to monitor for the development of spontaneous recurrent seizures. Hippocampal paroxysmal discharges (HPDs) and spike trains are quantified as measures of epileptiform activity.

  • Drug Administration: KCC2 potentiators or vehicle are typically administered systemically (e.g., intraperitoneally) after the establishment of the epileptic state.

  • Endpoints: The primary outcomes measured are the frequency and duration of HPDs and spike trains.

Pentylenetetrazole (PTZ)-Induced Acute Seizure Model

This is a widely used screening model for anticonvulsant drugs.

  • Induction: A convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to the animal, typically via intraperitoneal injection.

  • Monitoring: The latency to and the severity of different seizure types (e.g., myoclonic jerks, generalized tonic-clonic seizures) are observed and scored using a standardized scale (e.g., the Racine scale).

  • Drug Administration: The test compound is administered prior to the PTZ injection.

  • Endpoints: An increase in the seizure threshold (the dose of PTZ required to induce a seizure) or a reduction in seizure severity are considered indicators of anticonvulsant activity.

Neonatal Seizure Models (e.g., Asphyxia-induced)

These models are crucial for studying seizures in the developing brain, where KCC2 expression is lower.

  • Induction: Perinatal asphyxia is induced by exposing newborn animals to a low-oxygen environment.

  • Monitoring: Seizure activity is monitored through behavioral observation and/or EEG recordings.

  • Drug Administration: The KCC2 potentiator is administered, often in combination with standard anticonvulsants like phenobarbital, to assess its efficacy in this treatment-resistant population.

  • Endpoints: The primary outcome is the reduction in the number and severity of seizures.

Discussion and Future Directions

The available preclinical data suggests that enhancing KCC2 function is a viable strategy for seizure reduction in various epilepsy models. Bumetanide derivatives, such as BUM97, have shown promise in chronic epilepsy models, particularly in combination with GABA-mimetic drugs.[3][4] The novel KCC2 potentiators, CLP257 and its prodrug CLP290, have demonstrated efficacy in both in vitro and in vivo models, including in human epileptic tissue.[6][7] Furthermore, the repurposing of existing drugs like prochlorperazine as KCC2 enhancers has shown positive results in a mouse model of mTLE.[7]

However, the lack of direct comparative studies makes it challenging to definitively rank the efficacy of these different compounds. Future research should focus on head-to-head comparisons of the most promising KCC2 potentiators in standardized seizure models. Additionally, further investigation into the pharmacokinetic and pharmacodynamic profiles of these compounds is necessary to assess their potential for clinical translation.[1] A deeper understanding of their off-target effects is also crucial to ensure a favorable safety profile.

References

Cross-Validation of VU6001376 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

VU6001376 is a potent and selective M1 PAM, a class of compounds that has emerged as a promising therapeutic strategy for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2][3][4][5] These modulators enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced approach to receptor activation compared to direct agonists.[1][2][4] This guide focuses on the in vitro characterization of this compound and its analogs, providing insights into their activity and the methodologies employed for their evaluation.

Comparative Activity of M1 PAMs

The following table summarizes the in vitro activity of this compound's close analog, VU0486846, and a related M1 PAM, VU0453595. This data is compiled from studies conducted at Vanderbilt University, a leading institution in the discovery and characterization of these compounds. The data provides a benchmark for the expected potency and efficacy of this compound.

CompoundAssay TypeCell LineParameterValue (nM)Laboratory/Reference
VU0486846 Calcium Mobilization (PAM activity)CHO cells expressing rat M1 receptorEC50~400Vanderbilt University[6]
VU0453595 Calcium Mobilization (PAM activity)CHO cells expressing rat M1 receptorEC50~2140Vanderbilt University[1]

EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and validation of a compound's activity. Below are the protocols for key experiments used to characterize M1 PAMs like this compound.

Calcium Mobilization Assay

This assay is a primary method for assessing the activity of M1 PAMs. The M1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.

Principle: Cells expressing the M1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist in the presence of a PAM, the resulting increase in intracellular calcium is measured as a change in fluorescence intensity.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic acetylcholine receptor are cultured in standard growth medium.[1]

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[2]

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Test compounds (e.g., this compound) are added to the wells at various concentrations.

  • Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of the M1 receptor agonist acetylcholine is added to stimulate the receptor.

  • Data Acquisition and Analysis: Fluorescence intensity is measured before and after the addition of the agonist. The change in fluorescence is used to determine the concentration-response curve and calculate the EC50 value for the PAM activity.[7]

Electrophysiology (Whole-Cell Patch Clamp)

Whole-cell patch-clamp electrophysiology is used to measure the effect of M1 PAMs on the electrical activity of neurons.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured, allowing control of the cell's membrane potential and measurement of the ionic currents flowing across the membrane in response to receptor activation.

Detailed Protocol:

  • Slice Preparation: Brain slices (e.g., from the medial prefrontal cortex) are prepared from rodents.[5][8][9]

  • Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).[8][9] Neurons are visualized using a microscope.

  • Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.[8]

  • Whole-Cell Configuration: A gigaseal is formed between the pipette and the cell membrane, and the whole-cell configuration is established by applying gentle suction.[10]

  • Compound Application: The M1 PAM is applied to the slice via the perfusion system.

  • Data Recording and Analysis: Changes in neuronal firing rate or postsynaptic currents are recorded in response to the application of an M1 agonist in the presence and absence of the PAM.[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R binds Gq Gq Protein M1R->Gq activates This compound This compound (PAM) This compound->M1R enhances binding PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture CHO-M1 cells cell_plating Plate cells in 384-well plate cell_culture->cell_plating dye_loading Load cells with Fluo-4 AM cell_plating->dye_loading compound_addition Add this compound dye_loading->compound_addition agonist_addition Add Acetylcholine (EC₂₀) compound_addition->agonist_addition read_fluorescence Measure Fluorescence (FLIPR) agonist_addition->read_fluorescence crc Generate Concentration-Response Curve read_fluorescence->crc ec50 Calculate EC₅₀ crc->ec50

Caption: Calcium Mobilization Assay Workflow.

References

Safety Operating Guide

Navigating the Disposal of VU6001376: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: VU6001376

This compound is a complex organic molecule belonging to the family of heterocyclic amines.[1][2] These compounds feature a ring structure containing at least one atom other than carbon, in this case, nitrogen.[3] The specific structure of this compound includes multiple nitrogen atoms within its heterocyclic rings, contributing to its chemical properties. Due to its nature as a research compound, comprehensive hazard data may be limited. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess unknown toxicological and environmental hazards.

Core Principles of Laboratory Chemical Disposal

The responsible disposal of laboratory waste is a cornerstone of safe research practices. The primary goal is to prevent harm to individuals and the environment by ensuring that chemical waste is properly segregated, labeled, and treated.[4][5] Key considerations include the chemical's reactivity, toxicity, and potential for environmental contamination.

Step-by-Step Disposal Procedures for this compound

In the absence of a specific SDS for this compound, the following general procedures for the disposal of research chemicals should be strictly adhered to. These steps are based on widely accepted laboratory safety guidelines.

1. Waste Identification and Segregation:

  • Do not mix this compound with other waste streams. Create a dedicated, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels).

  • The container should be made of a material compatible with heterocyclic amines. A high-density polyethylene (HDPE) or glass container is generally suitable.

2. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The CAS number: 1968546-34-0

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

3. Storage:

  • Store the sealed waste container in a designated, secure area within the laboratory.

  • This area should be away from general traffic, drains, and sources of ignition.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department. This is the most critical step. Your EHS department is responsible for the final disposal of hazardous chemical waste and will provide specific instructions for pickup and handling.[6]

  • Provide the EHS department with all the information from the waste label. They will determine the appropriate disposal method, which may include incineration or other specialized treatments.

Key Do's and Don'ts of Chemical Disposal

To facilitate quick reference and reinforce best practices, the following table summarizes the essential do's and don'ts of handling and disposing of laboratory chemical waste like this compound.

Do'sDon'ts
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its waste.Never dispose of this compound down the drain.[7]
Always segregate this compound waste from other chemical and non-hazardous waste.Never mix this compound with incompatible chemicals.
Always use clearly labeled, appropriate waste containers.[4]Never overfill waste containers.
Always consult your institution's EHS department for specific disposal guidance.Never leave a waste container open or unlabeled.
Always maintain a detailed record of the waste generated.Never transport chemical waste outside of the laboratory without proper authorization and secondary containment.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow for disposing of a research chemical like this compound, the following diagram illustrates the decision-making process and necessary actions.

Figure 1. Disposal Workflow for this compound A Start: Generation of this compound Waste B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Segregate Waste: Isolate this compound and contaminated materials B->C D Select Compatible Waste Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste', Chemical Name, CAS#, Date, Contact Info D->E F Store Securely: Designated area with secondary containment E->F G Contact Institutional EHS for Waste Pickup F->G H EHS Manages Final Disposal (e.g., Incineration) G->H I End: Waste Properly Disposed H->I

Figure 1. Disposal Workflow for this compound

The Critical Role of Your Environmental Health and Safety Department

It cannot be overstated that the safest and most compliant path for the disposal of any research chemical, including this compound, is through your institution's EHS department.[6] These professionals are trained in the complexities of chemical waste management and are up-to-date on all federal, state, and local regulations. By partnering with your EHS team, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, building a foundation of trust and safety that extends beyond the product itself.

References

Essential Safety and Operational Guidance for Handling VU6001376

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the novel compound VU6001376, including operational and disposal protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Body Laboratory CoatShould be fully buttoned to provide maximum coverage.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its chemical structure and intended use as a research compound, it should be handled with the standard precautions for novel chemical entities. Assume the compound is potentially hazardous upon contact, inhalation, or ingestion.

General Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Handle only in a designated chemical fume hood.

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.

Procedural Guidance: Handling and Storage

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Figure 1. Standard Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Storage & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Fume Hood B->C D Weigh and Prepare Solutions C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate and Dispose of Waste E->F

Figure 1. Standard Workflow for Handling this compound

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and dark place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Categories and Disposal Procedures:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste containerCollect all contaminated solid materials (e.g., pipette tips, weighing paper, gloves).
Liquid Waste Labeled, sealed hazardous waste container for organic or aqueous wasteCollect all solutions containing this compound. Do not dispose of down the drain.
Sharps Puncture-resistant sharps containerDispose of any needles or other sharps used for handling the compound.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Figure 2. Disposal Decision Pathway for this compound Waste Start Waste Generated Is_Solid Is the waste solid? Start->Is_Solid Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Solid_Waste Dispose in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste Yes Is_Sharp Is the waste a sharp? Is_Liquid->Is_Sharp No Liquid_Waste Dispose in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Waste Yes Sharp_Waste Dispose in Puncture-Resistant Sharps Container Is_Sharp->Sharp_Waste Yes Contact_EHS Contact EHS for Pickup and Final Disposal Is_Sharp->Contact_EHS No Solid_Waste->Contact_EHS Liquid_Waste->Contact_EHS Sharp_Waste->Contact_EHS

Figure 2. Disposal Decision Pathway for this compound Waste

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU6001376
Reactant of Route 2
VU6001376

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.